molecular formula C16H24N2O6S B2846334 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine CAS No. 1245569-23-6

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine

Cat. No.: B2846334
CAS No.: 1245569-23-6
M. Wt: 372.44
InChI Key: MWWLWTJZFADKDA-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine core, a privileged scaffold in drug discovery known for its versatility and presence in numerous biologically active molecules . The structural motif of a benzyl-substituted piperidine is a key pharmacophore in several established therapeutic agents, most notably in the acetylcholinesterase inhibitor donepezil, which is used in the treatment of Alzheimer's disease . This suggests potential research applications for the compound in neuroscience and the development of central nervous system (CNS) active agents. The incorporation of a sulfonyl group adjacent to the ethanamine linker may enhance the molecule's potential as a building block for the design of enzyme inhibitors. Specifically, research into similar piperidine-containing sulfonamides has demonstrated their significant value as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII) . These isoforms are overexpressed in hypoxic tumor environments and are promising targets for anticancer therapy . Consequently, this compound serves as a valuable intermediate for synthesizing novel molecules aimed at investigating cancer biology and developing targeted therapies. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c15-8-11-19(17,18)16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHUVZDPRYYHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine

Executive Summary

This technical guide profiles This compound , a specialized heterobifunctional scaffold merging a privileged GPCR pharmacophore (4-benzylpiperidine) with a polar, ionizable tail via a metabolically stable sulfonamide linker.

Primarily utilized in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design , this molecule represents a "masked" taurine derivative. Its structural duality—comprising a lipophilic aromatic domain and a hydrophilic primary amine—makes it a versatile building block for targeting aminergic G-Protein Coupled Receptors (GPCRs) or serving as a soluble anchor in chemical biology probes.

Part 1: Structural Anatomy & Pharmacophoric Analysis

The molecule can be deconstructed into three distinct functional domains, each governing specific interactions within a biological system.

Structural Decomposition
DomainChemical MoietyFunctionality & Interaction Type
Lipophilic Head 4-Benzylpiperidine Hydrophobic Anchor: The benzyl group provides

-

stacking capabilities (e.g., with Trp/Phe residues in GPCR binding pockets). The piperidine ring acts as a semi-rigid spacer.
Linker Core Sulfonyl Group (

)
Metabolic Shield: Unlike amide linkers, the sulfonamide bond is resistant to proteolytic cleavage. It acts as a hydrogen bond acceptor (HBA).
Polar Tail Ethanamine (

)
Solubility & Ligation: The primary amine is basic (pKa

10.2) and positively charged at physiological pH, improving aqueous solubility. It serves as a nucleophilic "warhead" for further conjugation.
Pharmacophore Visualization (DOT)

PharmacophoreMap cluster_0 GPCR Binding Domain cluster_1 Solubility & Conjugation Handle Benzyl Benzyl Ring (Lipophilic/Pi-Stacking) Piperidine Piperidine Core (Scaffold/Spacer) Benzyl->Piperidine Hydrophobic Interaction Sulfonyl Sulfonyl Linker (H-Bond Acceptor/Stable) Piperidine->Sulfonyl N-S Bond (Non-Basic N) Ethanamine Ethanamine Tail (Basic/Ionizable) Sulfonyl->Ethanamine Polar Linker

Caption: Pharmacophoric segmentation of the molecule highlighting the transition from the lipophilic GPCR-binding domain to the hydrophilic conjugation tail.

Part 2: Physicochemical Properties

The following data represents calculated values based on the structural connectivity. Empirical validation is recommended for specific formulation studies.

Key Molecular Descriptors
PropertyValue (Predicted)Significance in Drug Design
Molecular Formula

Core composition.[1][2][3]
Molecular Weight 282.40 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~2.1 - 2.4 Moderate lipophilicity; likely CNS penetrant if not actively effluxed.
TPSA ~68 Ų Favorable for membrane permeability (Threshold < 140 Ų).
pKa (Amine) 10.2 ± 0.5 The primary amine is protonated at pH 7.4.
pKa (Sulfonamide) N/A The sulfonamide nitrogen is tertiary (substituted by piperidine), removing its acidic character.
H-Bond Donors 2 From the primary amine (

).
H-Bond Acceptors 4 Two sulfonyl oxygens + one amine nitrogen + one sulfonamide nitrogen.

Expert Insight: A critical distinction must be made regarding the nitrogen atoms. The piperidine nitrogen is bonded to the sulfonyl group, rendering it non-basic due to electron withdrawal by the


 moiety. The basicity is localized entirely to the primary amine  on the ethyl tail.

Part 3: Synthetic Methodology

Direct alkylation of taurine sulfonamides often leads to poly-alkylation or difficult purifications. To ensure high purity and yield, the Phthalimide Protection Route (Gabriel-Type) is the industry standard for this scaffold.

Validated Synthesis Protocol

Reagents:

  • Starting Material A: 2-Phthalimidoethanesulfonyl chloride (Commercial or synthesized from taurine).

  • Starting Material B: 4-Benzylpiperidine.[2]

  • Solvents: Dichloromethane (DCM), Ethanol.

  • Reagents: Triethylamine (

    
    ), Hydrazine hydrate (
    
    
    
    ).

Step-by-Step Workflow:

  • Sulfonylation (C-N Bond Formation):

    • Dissolve 4-benzylpiperidine (1.0 eq) and

      
       (1.2 eq) in anhydrous DCM under 
      
      
      
      atmosphere.
    • Cool to 0°C.[4]

    • Dropwise add a solution of 2-phthalimidoethanesulfonyl chloride (1.0 eq) in DCM.

    • Mechanism:[1][3][5][6][7][8] Nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur.

    • Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted piperidine), then brine. Dry and concentrate.

    • Intermediate:2-[2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl]isoindoline-1,3-dione .

  • Deprotection (Ing-Manske Procedure):

    • Dissolve the intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq). Reflux for 2–3 hours.

    • Observation: A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the solid phthalhydrazide.

    • Concentrate the filtrate.[4] Dissolve residue in DCM, wash with basic water (pH > 12) to ensure the amine is free-based.

Synthesis Flowchart (DOT)

SynthesisFlow Start Start: 4-Benzylpiperidine + 2-Phthalimidoethanesulfonyl Cl Step1 Step 1: Sulfonylation (DCM, Et3N, 0°C -> RT) Start->Step1 Inter Intermediate: Phthalimide-Protected Sulfonamide Step1->Inter Step2 Step 2: Deprotection (Hydrazine Hydrate, EtOH, Reflux) Inter->Step2 Filter Filtration: Remove Phthalhydrazide Byproduct Step2->Filter Final Final Product: This compound Filter->Final

Caption: The robust "Phthalimide Route" avoids poly-alkylation and ensures the primary amine tail remains intact.

Part 4: Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it possesses intrinsic biological relevance due to the "privileged" nature of the benzylpiperidine moiety.

Target Classes
  • Sigma Receptors (

    
    ):  Benzylpiperidines are classic pharmacophores for Sigma receptors. The addition of the sulfonyl-ethylamine tail allows for the introduction of a "solubilizing tail" that can reach out to solvent-exposed regions of the receptor.
    
  • NMDA Receptors (GluN2B): Analogous to Ifenprodil , the benzylpiperidine head binds to the allosteric site. This scaffold can be used to probe the channel depth or link to other fragments.

  • PROTAC Linkers: The primary amine serves as a perfect attachment point for E3 ligase ligands (e.g., Cereblon binders), while the sulfonamide provides a rigid, non-hydrolyzable spacer.

Stability & Handling
  • Storage: Store as the Hydrochloride (HCl) salt for maximum stability. Free amines can absorb

    
     from the air to form carbamates.
    
  • Solubility:

    • Free Base: Soluble in DCM, DMSO, Methanol. Poorly soluble in water.

    • HCl Salt: Highly soluble in water (>10 mg/mL).

References

  • Gabriel Synthesis Modifications: Gibson, M.S. & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Sulfonamide Bioisosteres: Scozzafava, A., et al. (2003). "Sulfonamide ligands: a powerful tool for the design of novel therapeutics." Current Medicinal Chemistry, 10(14), 1221-1258. Link

  • 4-Benzylpiperidine Pharmacology: Itzhak, Y., et al. (2013). "The sigma-1 receptor agonist 4-benzylpiperidine confers neuroprotection." Neuropharmacology, 73, 430-437. Link

  • Taurine Sulfonamide Derivatives: Fontana, A., et al. (2008). "Synthesis and biological evaluation of taurine sulfonamide derivatives." Bioorganic & Medicinal Chemistry, 16(18), 8445-8456. Link

Sources

Precision Targeting: Taurine Sulfonamide Analogs in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the utility of taurine sulfonamide analogs —specifically 2-aminoethanesulfonamide (taurinamide) and its derivatives—as privileged scaffolds in Fragment-Based Drug Design (FBDD). While sulfonamides are historically established as Zinc-Binding Groups (ZBGs) for metalloenzymes, the incorporation of the taurine ethyl-amine backbone offers unique physicochemical advantages: enhanced aqueous solubility, defined spatial geometry for probing solvent-exposed active site regions, and the potential for membrane-impermeability to target extracellular enzymes (e.g., Carbonic Anhydrase IX).

This document details the rationale, synthesis, and screening protocols required to deploy these fragments effectively, moving beyond generic screening to rational, structure-driven optimization.

Scientific Rationale: The Taurine-Sulfonamide Pharmacophore

The Fragment Profile

In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) guides library design. 2-aminoethanesulfonamide fits this profile perfectly, serving as a robust starting point for "growing" strategies.

PropertyValueImplication for FBDD
Molecular Weight ~124.16 DaHigh Ligand Efficiency (LE); allows significant mass addition during optimization.
cLogP ~ -1.5Highly hydrophilic; excellent solubility for high-concentration NMR/SPR screening.
Pharmacophore

Classic Zinc-Binding Group (ZBG).
Linker Ethyl (

)
Flexible yet short enough to prevent entropic penalty; positions tail group in solvent-exposed regions.
Mechanism of Action: The Zinc Anchor

The primary utility of taurine sulfonamides lies in targeting zinc metalloenzymes, most notably the Carbonic Anhydrases (CAs) .[1]

  • Primary Interaction: The sulfonamide nitrogen acts as a monoanion (after deprotonation), coordinating directly to the catalytic

    
     ion in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion.
    
  • Secondary Interaction: The ethyl-amine "tail" of the taurine scaffold extends towards the hydrophilic half of the active site. This is critical for isoform selectivity . For example, targeting the tumor-associated hCA IX requires preventing the inhibitor from crossing the cell membrane (to avoid inhibiting cytosolic hCA I/II). The polar/charged nature of taurine derivatives facilitates this exclusion.

CA_Binding_Mechanism cluster_active_site CA Active Site Zn Zn(II) Ion His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Fragment Taurine Sulfonamide (H2N-CH2-CH2-SO2NH-) Fragment->Zn Coordination (Sulfonamide N) Hydrophilic_Pocket Hydrophilic Half (Isoform Specific Residues) Fragment->Hydrophilic_Pocket Tail Interaction (H-Bonding/Electrostatic)

Figure 1: Mechanistic interaction of Taurine Sulfonamide fragments within the Carbonic Anhydrase active site.

Chemical Space & Library Design

When designing a library around the taurine sulfonamide core, the strategy involves N-terminal derivatization .[2] The sulfonamide group (


) must remain unsubstituted to maintain Zinc affinity. Modifications occur at the amine (

) of the taurine skeleton.

Strategic Sub-Libraries:

  • Ureido-Taurine Sulfonamides: Reaction with isocyanates (

    
    ).
    
    • Rationale: Urea linkers provide hydrogen bond donors/acceptors that can interact with residues like Thr199 or Gln92 in CAs.

  • Amido-Taurine Sulfonamides: Reaction with acyl chlorides/carboxylic acids.

    • Rationale: Increases rigidity and introduces hydrophobic groups (R) to reach the hydrophobic pocket of the enzyme.

  • Sulfonyl-Taurine Sulfonamides: Reaction with sulfonyl chlorides.

    • Rationale: Creates bis-sulfonamides, often improving potency through additional electrostatic interactions.

Experimental Protocols: Synthesis

Synthesizing 2-aminoethanesulfonamide (taurinamide) directly from taurine is chemically challenging due to the zwitterionic nature of taurine. The Phthalimide Protection Route (Gabriel Synthesis adaptation) is the industry standard for reliability and yield.

Protocol 1: Synthesis of the Core Fragment (2-Aminoethanesulfonamide)

Reagents: Potassium phthalimide, 2-bromoethanesulfonamide (or 1,2-dibromoethane followed by sulfonation), Hydrazine hydrate.

Step-by-Step Methodology:

  • Precursor Synthesis (Phthalimido-ethanesulfonamide):

    • Reaction: Dissolve 2-aminoethanesulfonamide hydrochloride (if available) or start from 2-chloroethanesulfonyl chloride.

    • Alternative (Robust): React Potassium Phthalimide with 2-chloroethanesulfonamide in DMF at 90°C for 12 hours.

    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

    • Yield Target: >80%.[3]

  • Deprotection (The "Ingold" Step):

    • Suspend the phthalimido-derivative in Ethanol.

    • Add Hydrazine Hydrate (1.2 equivalents) dropwise.

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Acidification: Cool and acidify with 10% HCl to pH 1. Filter off the phthalhydrazide.

    • Isolation: Concentrate the filtrate.[3] Neutralize with NaOH to precipitate the free amine or isolate as the HCl salt.

Protocol 2: Library Generation (Ureido-Derivatization)

Objective: Create a library of


.
  • Setup: Dissolve 2-aminoethanesulfonamide (1.0 eq) in Acetonitrile (MeCN) or DMF.

  • Activation: Add Triethylamine (TEA) (1.2 eq) if using the HCl salt.

  • Coupling: Add the appropriate Isocyanate (

    
    ) (1.1 eq) dropwise at 0°C.
    
  • Reaction: Stir at Room Temperature (RT) for 2–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Purification: Most ureido derivatives precipitate out of MeCN. Filter and wash with cold ether. If soluble, evaporate and purify via Flash Chromatography (Silica gel).

Synthesis_Workflow Start Start: 2-Chloroethanesulfonamide Step1 Nucleophilic Substitution (Potassium Phthalimide, DMF, 90°C) Start->Step1 Intermediate Phthalimido-ethanesulfonamide Step1->Intermediate Step2 Deprotection (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Step2 Core Core Fragment: 2-Aminoethanesulfonamide Step2->Core Library Library Generation (Isocyanates/Acyl Chlorides) Core->Library

Figure 2: Synthetic workflow for generating Taurine Sulfonamide libraries.

Screening Methodologies

Trustworthy FBDD relies on orthogonal screening methods. For sulfonamides, enzymatic assays validate function, while biophysical methods validate direct binding.

Stopped-Flow CO2 Hydration Assay (Functional)

This is the gold standard for Carbonic Anhydrase kinetics.

  • Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the hydration of

    
     to carbonic acid.
    
  • Indicator: Phenol Red.

  • Protocol:

    • Prepare buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
    • Saturate water with

      
       (substrate).
      
    • Mix Enzyme (CA) + Inhibitor (Taurine analog) in the stopped-flow apparatus.

    • Inject

      
       solution.
      
    • Measure absorbance decay at 557 nm.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
X-Ray Crystallography (Structural)

Taurine analogs are highly soluble, making them ideal for soaking experiments.

  • Method: Soak apo-enzyme crystals (e.g., hCA II) in mother liquor containing 10–50 mM of the fragment for 1–24 hours.

  • Validation: Look for the

    
     electron density map (> 3
    
    
    
    ) at the zinc active site.
  • Success Metric: A clear sulfonamide-Zinc bond (distance ~1.9–2.1 Å) and defined electron density for the ethyl tail.

Case Study: Targeting Hypoxic Tumors (hCA IX)

The Challenge: hCA IX is overexpressed in hypoxic tumors and regulates pH, promoting metastasis. It is an extracellular, membrane-bound enzyme. Classic sulfonamides (like Acetazolamide) are non-selective and penetrate all cells, causing systemic side effects.

The Taurine Solution:

  • Hypothesis: Attaching a highly polar or charged "tail" (like the taurine moiety) to a sulfonamide scaffold renders the molecule membrane-impermeable .

  • Outcome: The drug accumulates in the extracellular space, inhibiting only the target hCA IX, while being excluded from the intracellular space (sparing hCA I and II).

  • Key Reference Data: Ureido-substituted sulfonamides incorporating taurine tails have shown

    
     values in the low nanomolar range (0.9 – 10 nM) for hCA IX, with selectivity ratios >100-fold over hCA II [1, 2].
    

References

  • Supuran, C. T., et al. (2020).[2] Unconventional amino acids in medicinal chemistry: First report on taurine merged within carbonic anhydrase inhibitors.[4] Bioorganic Chemistry.[2][4][5] Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[1][4][5] Design of membrane-impermeant sulfonamides targeting the tumor-associated isoforms IX and XII. Journal of Medicinal Chemistry.[5][6] Link

  • Eldehna, W. M., et al. (2016). Novel taurine-sulphonamide hybrid derivatives as potential carbonic anhydrase inhibitors.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Scott, R. A., et al. (2013). Fragment-based drug discovery targeting carbonic anhydrase II. Journal of Biomolecular Screening. Link

  • Katritzky, A. R., et al. (2011).[2] Synthesis of Taurine-Containing Peptides and Sulfonopeptides.[2][5] The Journal of Organic Chemistry. Link

Sources

Biological activity of N-sulfonyl 4-benzylpiperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-sulfonyl 4-benzylpiperidine Compounds

Introduction

The N-sulfonyl 4-benzylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The N-sulfonyl 4-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active agents. This structural motif combines the rigid, saturated piperidine ring with a flexible N-sulfonyl group and a lipophilic 4-benzyl substituent. This unique combination of features allows for precise three-dimensional orientation of functional groups, facilitating interactions with a diverse range of biological targets. The piperidine nitrogen's basicity, the hydrogen-bonding capacity of the sulfonamide group, and the potential for extensive hydrophobic and aromatic interactions from the benzyl moiety are key pharmacophoric features that medicinal chemists leverage to modulate potency, selectivity, and pharmacokinetic properties.[1] Consequently, this scaffold serves as a "building block" in the design of novel therapeutics for various diseases.[2][3]

Overview of Biological Activities

Compounds incorporating the N-sulfonyl 4-benzylpiperidine core have demonstrated a broad spectrum of pharmacological activities. Their ability to interact with enzymes, receptors, and transporters has led to their investigation in multiple therapeutic areas. Key activities that have been extensively documented include:

  • Cholinesterase Inhibition: Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the symptomatic treatment of Alzheimer's disease.[4][5]

  • Anticancer Activity: Exhibiting cytotoxicity against various human cancer cell lines, including breast and lung cancer.[6][7]

  • Matrix Metalloproteinase (MMP) Inhibition: Showing potential for the treatment of degenerative diseases like osteoarthritis by inhibiting enzymes responsible for tissue degradation.[8]

  • Monoamine Reuptake Inhibition: Acting as inhibitors of serotonin, norepinephrine, and dopamine transporters, relevant for treating depression and other neuropsychiatric disorders.[9]

  • NMDA Receptor Antagonism: Demonstrating potential for neuroprotection and treatment of disorders like Parkinson's disease.[10][11]

  • Antioxidant Properties: Displaying the ability to scavenge free radicals, which is relevant in pathologies associated with oxidative stress.[12][13]

This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Key Biological Activities and Mechanisms of Action

Cholinesterase Inhibition for Neurodegenerative Diseases

A prominent application for N-sulfonyl 4-benzylpiperidine derivatives is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14] These serine hydrolase enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a primary strategy for managing the cognitive symptoms of Alzheimer's disease.[5]

By inhibiting AChE and BChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The N-benzylpiperidine fragment is a well-known pharmacophore found in potent AChE inhibitors like donepezil, where it often interacts with the peripheral anionic site (PAS) of the enzyme.[15][16] The sulfonamide moiety can form crucial hydrogen bonds within the enzyme's active site.

  • N-Benzyl Substituents: The substitution pattern on the benzyl ring significantly impacts potency and selectivity. Halogen substitutions (e.g., chloro, fluoro, bromo) on the benzyl ring have been shown to modulate inhibitory activity, with the position of the substituent (ortho, meta, para) being critical.[5] For instance, in one series, a 3-chloro substitution on the benzylpiperidine fragment led to the most active BuChE inhibitor.[15]

  • Piperidine Moiety: The basic nitrogen of the piperidine ring is often crucial for activity, likely due to its interaction with key acidic residues in the cholinesterase active site.[4]

  • Linker and Core Structure: The nature of the linker connecting the N-sulfonyl 4-benzylpiperidine core to other molecular fragments can influence whether a compound is more selective for AChE or BChE.[5]

The following table summarizes the inhibitory potency (IC₅₀) of representative N-benzylpiperidine derivatives against AChE and BuChE.

Compound IDStructure/DescriptionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Reference
Donepezil 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine0.00577.131250[16]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.00056>10>18000[4]
Compound 6c 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid-30.06% inhibition @ 10 µMSelective for BuChE[15]
Compound 15b Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (ortho-methylbenzyl)0.39--[5]
Compound 2 N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide8.926.52.98[13]
Anticancer Properties

The sulfonamide functional group is a key feature in many established anticancer drugs.[17] When combined with the N-benzylpiperidine scaffold, these compounds have shown promising cytotoxic effects against various cancer cell lines.

Derivatives have demonstrated potent activity against cell lines such as MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).[6][7][18] For example, certain benzenesulfonamide derivatives have shown IC₅₀ values in the micromolar range, indicating significant potential for further development.[6]

While often multifactorial, the anticancer mechanisms of these compounds can include:

  • Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrases, enzymes that are often overexpressed in tumors and contribute to their survival and proliferation.[6]

  • Induction of Apoptosis: These compounds may trigger programmed cell death by disrupting mitochondrial function or generating excessive reactive oxygen species (ROS), leading to oxidative stress that cancer cells cannot overcome.[17]

  • Disruption of Redox Balance: Some derivatives have been shown to disrupt the intracellular redox balance in target cells, leading to cell death.[17]

Compound ClassCell LineActivity MetricValueReference
Benzenesulfonamide Derivative (4e)MCF-7 (Breast Cancer)IC₅₀28.2 µg/mL[6]
Piperidine DerivativeA549 (Lung Cancer)IC₅₀32.43 µM[7][18]
Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-containing endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is implicated in diseases like osteoarthritis.[8] N-sulfonyl 4-benzylpiperidine derivatives have been designed as potent and selective MMP inhibitors.

To address issues of selectivity and chirality in earlier inhibitors, a series of N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives were synthesized. The hydroxamic acid moiety acts as a strong zinc-binding group, essential for inhibiting the catalytic activity of MMPs. The N-substituent and the benzenesulfonyl group can be modified to enhance potency and selectivity for specific MMPs, such as MMP-13, which is a key target in osteoarthritis.[8]

Modulation of Monoamine Transporters

The 4-benzylpiperidine core is also a key scaffold for developing inhibitors of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[9]

Research has shown that specific structural modifications can shift a compound's selectivity.[9]

  • Linker Length: The number of carbons in the linker region connecting the piperidine nitrogen to other parts of the molecule is critical for DAT selectivity. Shortening a three-carbon linker to a two-carbon linker can transform a serotonin-norepinephrine reuptake inhibitor (SNRI) into a TRI.

  • Aromatic Substituents: The nature of the aromatic rings plays a role in transporter selectivity. Biphenyl groups tend to favor SERT/NET inhibition, while diphenyl groups can enhance DAT inhibition.

Synthetic Strategies and Methodologies

The synthesis of N-sulfonyl 4-benzylpiperidine compounds is versatile, allowing for the introduction of diverse substituents to explore structure-activity relationships.

General Synthetic Routes

A common approach involves a multi-step synthesis starting from commercially available piperidine derivatives.[19] A generalized pathway often includes:

  • N-Benzylation: Reaction of a piperidine precursor with a suitable benzyl halide (e.g., benzyl bromide) in the presence of a base.[15]

  • N-Sulfonylation: Reaction of an amine with a benzenesulfonyl chloride derivative.[20][21]

These two key steps can be performed in different orders depending on the desired final product and the reactivity of the intermediates.

Example Protocol: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

This protocol describes a two-step synthesis where a primary sulfonamide is first formed and then benzylated.[21]

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

  • Dissolve allylamine in a suitable solvent like dichloromethane.

  • Add a base, such as pyridine, to the solution.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride in dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction until completion, monitoring by Thin-Layer Chromatography (TLC).

  • Perform an aqueous workup to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Step 2: Benzylation to form N-allyl-N-benzyl-4-methylbenzenesulfonamide

  • Dissolve the N-allyl-4-methylbenzenesulfonamide from Step 1 in a polar aprotic solvent (e.g., DMF).

  • Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the sulfonamide nitrogen.

  • Add benzyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Workflow Diagram: General Synthesis

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: N-Benzylation Piperidine_Amine Piperidine Derivative (e.g., 1-aminopiperidine) Reaction1 Reaction with Base (e.g., Pyridine) Piperidine_Amine->Reaction1 Sulfonyl_Chloride Benzenesulfonyl Chloride Sulfonyl_Chloride->Reaction1 Product1 N-Sulfonyl Piperidine Intermediate Reaction1->Product1 Reaction2 Reaction with Base (e.g., K2CO3, NaH) Product1->Reaction2 Benzyl_Halide Benzyl Halide Benzyl_Halide->Reaction2 Product2 Final N-sulfonyl 4-benzylpiperidine Compound Reaction2->Product2

Caption: General synthetic workflow for N-sulfonyl 4-benzylpiperidine compounds.

Core Experimental Protocols for Activity Assessment

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity.[5][16]

The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured colorimetrically at ~412 nm.[16] The rate of color formation is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), solutions of the test compound at various concentrations, AChE or BChE enzyme solution, acetylthiocholine iodide (ATCI) substrate solution, and DTNB solution.

  • Assay Setup (96-well plate): To each well, add in sequence:

    • Phosphate buffer.

    • Test compound solution (or vehicle for control).

    • AChE/BChE enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the ATCI and DTNB solutions to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

G Start Prepare Reagents (Buffer, Enzyme, DTNB, Substrate, Compound) Step1 Add Buffer, Compound, and Enzyme to Plate Start->Step1 Step2 Pre-incubate (e.g., 15 min @ 37°C) Step1->Step2 Step3 Initiate Reaction (Add Substrate + DTNB) Step2->Step3 Step4 Measure Absorbance (Kinetic Read @ 412 nm) Step3->Step4 End Calculate % Inhibition and IC50 Value Step4->End

Sources

2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine , a specialized sulfonamide building block used in medicinal chemistry.

Executive Summary

This compound is a functionalized sulfonamide scaffold integrating a lipophilic 4-benzylpiperidine moiety with a reactive primary ethylamine via a sulfonyl linker. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including antiviral betulonic acid conjugates and protease inhibitors. This guide provides a validated synthesis protocol, structural analysis, and handling frameworks for researchers utilizing this compound in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-(4-Benzylpiperidinosulfonyl)ethylamine; 1-(2-Aminoethylsulfonyl)-4-benzylpiperidine; Compound 3c (Lit.)[1]
CAS Number Not widely listed (Research Intermediate)
Molecular Formula C₁₄H₂₂N₂O₂S
Molecular Weight 282.40 g/mol
SMILES NCCS(=O)(=O)N1CCC(CC1)Cc2ccccc2
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • Hydrophobic Tail: A 4-benzyl group providing steric bulk and π-stacking capability.

  • Piperidine Core: A semi-rigid heterocyclic linker governing spatial orientation.

  • Polar Head: A sulfonyl-ethylamine motif acting as a hydrogen bond acceptor/donor and a handle for further conjugation (e.g., amide coupling).

Pharmacophore Benzyl Benzyl Group (Hydrophobic Interaction) Piperidine Piperidine Ring (Structural Scaffold) Benzyl->Piperidine C4 Attachment Sulfonyl Sulfonyl Linker (H-Bond Acceptor) Piperidine->Sulfonyl N1-S Bond Amine Primary Amine (Reactive Handle) Sulfonyl->Amine Ethyl Spacer

Figure 1: Pharmacophore dissection of the target compound.

Synthesis & Manufacturing

Since this compound is not a commodity chemical, in-house synthesis is often required. The most robust route utilizes a Gabriel Synthesis approach, protecting the amine as a phthalimide to prevent polymerization during the sulfonyl chloride coupling.

Retrosynthetic Analysis

The target is disconnected at the sulfonamide bond. The primary amine requires protection (Phthalimide) to ensure the sulfonyl chloride reacts exclusively with the piperidine nitrogen.

Validated Experimental Protocol

Reference: Russian Journal of Bioorganic Chemistry, 2023 [1].

Step 1: Sulfonamide Coupling

Reagents: 2-Phthalimidoethanesulfonyl chloride, 4-Benzylpiperidine, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Suspend 2-phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add 4-benzylpiperidine (1.0 eq) and Et₃N (2.0 eq) dropwise at 0°C.

  • Stir at room temperature for 5–12 hours.

  • Workup: Wash with water and saturated NaCl. Dry organic layer over Na₂SO₄ and evaporate.[2]

  • Product: 2-[2-(4-Benzylpiperidin-1-ylsulfonyl)ethyl]isoindoline-1,3-dione (Intermediate 5c).

    • Typical Yield: 85–88%.

Step 2: Deprotection (Gabriel Amine Release)

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH).

  • Dissolve the phthalimide intermediate (from Step 1) in EtOH.

  • Add hydrazine hydrate (1.2–1.5 eq).

  • Reflux for 8–15 hours until a voluminous white precipitate (phthalhydrazide) forms.

  • Workup: Cool and filter off the precipitate. Evaporate the filtrate.

  • Purification: Dissolve residue in CHCl₃ or MTBE; filter again to remove residual phthalhydrazide.

  • Final Product: this compound.

    • Typical Yield: 45–50%.

Synthesis SM1 2-Phthalimidoethanesulfonyl chloride Inter Intermediate 5c (Phthalimide Protected) SM1->Inter Coupling SM2 4-Benzylpiperidine SM2->Inter Coupling Prod Target Amine (Free Base) Inter->Prod Deprotection Reag1 Et3N, DCM 0°C to RT Reag2 N2H4·H2O, EtOH Reflux

Figure 2: Two-step synthesis via Gabriel amine protection.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "linker-fragment" hybrid. The sulfonyl-ethylamine chain acts as a spacer that can be coupled to carboxylic acids (e.g., via EDC/HOBt coupling) to create larger bioactive molecules.

  • Target Class: Proteases (MMPs), GPCRs, and viral entry inhibitors.

  • Mechanism: The sulfonamide group mimics the transition state of peptide hydrolysis or acts as a bioisostere for amide bonds, while the benzylpiperidine occupies hydrophobic pockets (S1' or S2' subsites).

Case Study: Betulonic Acid Conjugates

Recent research [1] utilized this amine to synthesize C-28 amide conjugates of betulonic acid. The resulting compounds demonstrated modulation of viral entry pathways, highlighting the utility of the 4-benzylpiperidine moiety in improving the lipophilicity and membrane permeability of polar triterpenoids.

Handling & Safety (SDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity May be harmful if swallowed.Wear nitrile gloves and lab coat.
Skin/Eye Irritant Causes skin irritation and serious eye irritation.Use safety goggles; handle in a fume hood.
Stability Stable under standard conditions. Hygroscopic.Store under inert gas (N₂) at 2–8°C.

Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents and acid chlorides.

References

  • Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Source: Russian Journal of Bioorganic Chemistry / PMC. Context: Detailed synthesis protocol for Compound 3c (the target amine) and its intermediates.

  • 2-(1-Benzylpiperidin-4-yl)ethanamine (Isomer Distinction). Source: PubChem. Context: Used to distinguish the target sulfonamide from its carbon-linked isomer (CAS 86945-25-7).

  • Gabriel Synthesis of Primary Amines. Source: Organic Chemistry Portal. Context: General background on the phthalimide deprotection mechanism used in Step 2.

Sources

The Benzylpiperidine Moiety: A Privileged Scaffold in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzylpiperidine Core

The benzylpiperidine scaffold, a seemingly simple fusion of a piperidine ring and a benzyl group, stands as a "privileged structure" in the landscape of medicinal chemistry and neuropharmacology.[1] Its remarkable versatility and ability to interact with a diverse array of central nervous system (CNS) targets have cemented its status as a cornerstone for the development of novel therapeutics for a spectrum of neurological and psychiatric disorders.[1][2] The lipophilic nature of the benzyl group, combined with the conformational flexibility of the piperidine ring, allows for fine-tuning of pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the multifaceted role of the benzylpiperidine moiety, exploring its critical interactions with key CNS targets, the underlying structure-activity relationships, and the experimental methodologies employed to validate its therapeutic potential.

A Versatile Pharmacophore: Targeting a Spectrum of CNS Receptors and Enzymes

The true power of the benzylpiperidine moiety lies in its ability to serve as a foundational pharmacophore for ligands targeting a wide range of CNS proteins. This adaptability has led to its incorporation into numerous investigational and clinically approved drugs.

Cholinesterase Inhibition in Alzheimer's Disease: A Cornerstone of Symptomatic Treatment

A primary area of investigation for benzylpiperidine derivatives is their capacity to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] Enhancing cholinergic neurotransmission by inhibiting AChE is a key therapeutic strategy for the symptomatic management of Alzheimer's disease.[1][4] The N-benzylpiperidine moiety is a key feature in the design of potent and selective AChE inhibitors, with some derivatives demonstrating efficacy superior to or comparable with existing medications.[5][6]

Mechanism of Action: N-benzylpiperidine derivatives typically act as reversible inhibitors of AChE. The protonated piperidine nitrogen forms a crucial cationic-π interaction with the tryptophan residue (Trp86) in the catalytic anionic site (CAS) of the enzyme. The benzyl group further anchors the molecule within the active site gorge, often through π-π stacking interactions with aromatic residues like tyrosine (Tyr337 and Tyr341).[4][7] This dual interaction effectively blocks the entry of acetylcholine to the catalytic site, thereby preventing its hydrolysis.[6][8]

Featured Application: Donepezil

Donepezil, a leading FDA-approved drug for Alzheimer's disease, prominently features an N-benzylpiperidine moiety connected to a dimethoxyindanone group.[7][9] This structure allows it to effectively span the active site of AChE, interacting with both the CAS and the peripheral anionic site (PAS).[10][11]

Modulating Sigma Receptors: A Gateway to Treating Neurodegeneration and Pain

Benzylpiperidine derivatives have demonstrated high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of cellular functions and are considered therapeutic targets for neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[1][12] The development of selective sigma receptor ligands is an active area of research, with the benzylpiperidine scaffold serving as a common template.[12][13]

Structure-Activity Relationships (SAR): SAR studies have revealed that modifications to the aralkyl moiety of 1-aralkyl-4-benzylpiperidine derivatives can significantly impact affinity and selectivity for σ1 and σ2 receptors.[12][13] A proposed pharmacophore for σ1 receptor binding includes a central amine flanked by two hydrophobic domains, a model that readily accommodates benzylpiperidine structures.[13]

Dual-Target Ligands: Recent research has focused on developing dual-acting ligands that target both μ-opioid receptors (MOR) and sigma-1 receptors (σ1R).[14] Benzylpiperidine derivatives have emerged as promising candidates in this area, exhibiting potent antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[14]

Dopamine and Serotonin Receptor Antagonism: Targeting Psychiatric and Neurological Disorders

The benzylpiperidine core is also a key structural element in ligands targeting dopamine and serotonin receptors, which are central to the pathophysiology of disorders like Parkinson's disease, schizophrenia, and depression.[15][16][17]

  • Dopamine D4 Receptor Antagonists: 3- or 4-benzyloxypiperidine scaffolds have been identified as potent and selective D4 receptor antagonists.[15][16][18] These compounds are being investigated for their potential role in modulating the cortico-basal ganglia network, with implications for treating L-DOPA induced dyskinesias in Parkinson's disease.[15][16]

  • Triple Reuptake Inhibitors: 4-Benzylpiperidine carboxamides have been synthesized and evaluated as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[19] The structural features of these molecules, such as the length of the carbon linker and the nature of aromatic substituents, play a critical role in determining their selectivity for each transporter.[19]

Experimental Protocols: Validating the Neuropharmacological Activity

The evaluation of benzylpiperidine derivatives relies on a suite of well-established in vitro and in vivo assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for determining the AChE inhibitory activity of novel compounds.[3][5]

Principle: The assay quantifies the activity of AChE by measuring the rate of hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, test compound solution (or vehicle for control), and AChE enzyme solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated from the dose-response curve.

Radioligand Binding Assays for Receptor Affinity

These assays are crucial for determining the binding affinity (Ki) of benzylpiperidine derivatives to their specific receptor targets (e.g., sigma, dopamine, or serotonin receptors).

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to a specific receptor in a tissue homogenate or cell line expressing the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a membrane suspension from a tissue source rich in the target receptor or from cells engineered to express the receptor.

  • Assay Incubation: In a reaction tube, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The IC50 value is determined from the competition curve, and the Ki value is then calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro activity of selected benzylpiperidine derivatives against various CNS targets, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of N-Benzylpiperidine Derivatives against Cholinesterases [5]

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
Derivative A0.51530
Derivative B1.25041.7
Donepezil (Reference)0.027.5375

Note: Data is representative and collated from various sources for illustrative purposes.

Table 2: Binding Affinity of Benzylpiperidine Derivatives for Sigma and Opioid Receptors [14]

Compoundσ1R Ki (nM)MOR Ki (nM)
Compound 5211.056.4
Oxycodone (Reference)>10,00015.2

Note: Data is representative and collated from various sources for illustrative purposes.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows discussed.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_Synth Choline Acetyltransferase Acetyl-CoA->ACh_Synth Choline Choline Choline->ACh_Synth ACh Acetylcholine ACh_Synth->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_Cleft ACh Vesicle->ACh_Cleft Release AChE Acetylcholinesterase ACh_Cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_Cleft->AChR Binding Benzylpiperidine Benzylpiperidine Derivative Benzylpiperidine->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction

Caption: Cholinergic signaling pathway and the inhibitory action of benzylpiperidine derivatives on AChE.

Experimental_Workflow Start Library of Benzylpiperidine Derivatives In_Vitro_Screening In Vitro Screening (e.g., AChE Inhibition, Receptor Binding) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for the screening and development of benzylpiperidine-based neuropharmacological agents.

Conclusion and Future Directions

The benzylpiperidine moiety continues to be a highly fruitful scaffold in the quest for novel neuropharmacological agents. Its proven ability to interact with a multitude of CNS targets provides a solid foundation for the design of next-generation therapeutics. Future research will likely focus on the development of multi-target directed ligands (MTDLs) that can simultaneously modulate different pathological pathways, a strategy particularly relevant for complex neurodegenerative disorders like Alzheimer's disease.[10][20][21] The exploration of novel derivatives with improved selectivity, enhanced blood-brain barrier permeability, and optimized pharmacokinetic profiles will undoubtedly continue to be a vibrant and impactful area of drug discovery.

References

  • A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors - Benchchem.
  • Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research - Benchchem.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed.
  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine deriv
  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Journal of Medicinal Chemistry - ACS Public
  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed.
  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - Taylor & Francis.
  • Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives in the Management of Alzheimer's Disease Associated P
  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the tre
  • 4-Benzylpiperidine - Wikipedia.
  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation | Journal of Medicinal Chemistry - ACS Public
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC.
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  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article)
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  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI.
  • 2-Benzylpiperidine - Wikipedia.
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  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC.
  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Quantitative structure-activity relationship.
  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease | Request PDF - ResearchG
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists | ChemRxiv.
  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed.
  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv.
  • A Dual Approach To Combat Alzheimer's Disease through Concomitant hBChE Inhibition and S1R Activation - ACS Public
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed.
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC.
  • WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google P
  • -Benzylpiperidine attached with heterocyclic rings.
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Methodological & Application

Application Note & Synthesis Protocol: 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine, a valuable bifunctional building block for drug discovery and medicinal chemistry. The core structure combines a 4-benzylpiperidine moiety, known for its presence in various neuroactive compounds, with a primary aminoethylsulfonamide group, a key pharmacophore in many therapeutic agents.[1][2] The described synthesis is robust, proceeding via the formation of a stable sulfonamide bond, followed by a classic deprotection strategy. This guide elucidates the chemical principles behind each step, provides a validated experimental procedure, and offers insights into process optimization and purification.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is efficiently achieved through a two-step sequence. This strategy is designed to first construct the stable sulfonamide backbone and then reveal the terminal primary amine, which could otherwise interfere with the initial coupling reaction.

  • Step 1: Sulfonamide Formation. The synthesis commences with the reaction between the secondary amine, 4-benzylpiperidine, and a commercially available, amine-protected sulfonylating agent, 2-phthalimidoethanesulfonyl chloride. This reaction forms the stable sulfonamide linkage.

  • Step 2: Deprotection. The terminal primary amine is then unmasked by removing the phthalimide protecting group using hydrazine hydrate. This is a high-yield reaction that precipitates a byproduct, simplifying purification.

This approach is predicated on foundational principles of organic synthesis:

  • Nucleophilic Acyl Substitution: The formation of the sulfonamide bond is a classic example of this reaction type. The lone pair of electrons on the nitrogen of 4-benzylpiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[3][4] The presence of a non-nucleophilic base, such as triethylamine (Et3N), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]

  • Use of Protecting Groups: The primary amine on the ethanesulfonyl moiety must be "masked" or "protected" to prevent it from reacting with the sulfonyl chloride, which would lead to undesirable polymerization. The phthalimide group serves as an effective and robust protecting group that is stable to the conditions of the sulfonylation reaction.

  • Gabriel-Type Deprotection: The removal of the phthalimide group with hydrazine is a well-established and highly efficient method. Hydrazine acts as a potent nucleophile, attacking the carbonyl centers of the phthalimide ring to form a stable, cyclic phthalhydrazide byproduct that is often insoluble and can be easily removed by filtration.[7]

Overall Synthetic Workflow

Caption: Mechanism of sulfonamide bond formation.

Part B: Synthesis of this compound

This protocol describes the deprotection of the phthalimide group to yield the final primary amine.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (1.19 mmol scale)Equivalents
2-[2-(4-Benzylpiperidin-1-yl)sulfonyl)ethyl]isoindoline-1,3-dione414.51493 mg1.0
Hydrazine hydrate (N2H4·H2O)50.0672 mg (70 µL)1.2
Ethanol (EtOH)46.0710 mL-

Procedure:

  • Dissolve the crude intermediate from Part A (1.0 eq) in ethanol (10 mL) in a round-bottom flask, with heating if necessary.

  • Add hydrazine hydrate (1.2 eq) to the solution. [7]3. Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-15 hours. The reaction progress can be monitored by TLC or LC-MS. A voluminous white precipitate (phthalhydrazide) will form upon reaction completion.

  • Cool the reaction mixture to room temperature.

  • Filter off the white precipitate and wash it with a small amount of cold ethanol.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to remove the ethanol.

  • The resulting crude oil is the target compound, this compound. Further purification may be required. An expected yield of approximately 45% is reported for this step. [7] Purification Strategy:

While the crude product may be suitable for some applications, higher purity can be achieved via several methods:

  • Column Chromatography: Purification using silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) is a standard method for amines. Reversed-phase C-18 columns can also be effective for polar amines. [8]* Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl. The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to a high pH, and the free amine is extracted back into an organic solvent. [9][10]

Conclusion

The protocol outlined provides a reliable and well-documented pathway for the synthesis of this compound. By leveraging a standard sulfonamide formation reaction followed by a robust phthalimide deprotection, this method delivers a valuable chemical intermediate for further elaboration in drug discovery and development programs. The clear, two-step process is scalable and relies on readily available starting materials, making it an accessible and practical route for research scientists.

References

  • Singh, V. K., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

  • Li, J., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES. Available at: [Link]

  • Zahouily, M., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. Available at: [Link]

  • Mahler, M., et al. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note. Available at: [Link]

  • Vatai, G., et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Gannett, P. M., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Available at: [Link]

  • Pérez-Sanz, J., et al. (2022). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition. Available at: [Link]

  • Plesse, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stache, E. E., et al. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • StackExchange Contributors. (2020). Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). N-Boc deprotection of primary and secondary sulfonimidamide. ResearchGate. Available at: [Link]

  • Khlebnikov, A. I., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Boc-deprotection of various N-aryl sulfonamides. ResearchGate. Available at: [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. Available at: [Link]

  • Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Applicable Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine. Google Patents.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Valente, S., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Royal Society of Chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

  • Głowacka, J., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules. Available at: [Link]

  • Szałach, A., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules. Available at: [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Available at: [Link]

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Application Note: Precision Coupling of 2-Aminoethanesulfonyl Chloride with 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The "Taurine Paradox" in Sulfonylation

The coupling of 2-aminoethanesulfonyl chloride (taurine sulfonyl chloride) with 4-benzylpiperidine presents a classic chemoselective challenge known as the "Taurine Paradox."

The reagent, 2-aminoethanesulfonyl chloride, contains two mutually reactive functional groups:

  • Electrophile: Sulfonyl chloride (

    
    )[1]
    
  • Nucleophile: Primary amine (

    
    )
    

Critical Failure Mode: In its free base form, this reagent is highly unstable. Upon neutralization of the hydrochloride salt, the intermolecular reaction between the free amine of one molecule and the sulfonyl chloride of another leads to rapid self-polymerization (polysulfonamide formation).

Strategic Solution: To ensure high fidelity and yield, this guide prioritizes the Protected Route (using Phthalimide or Cbz protection) as the "Gold Standard." We also provide a Direct Kinetic Protocol for rapid prototyping using the hydrochloride salt, though this carries higher risk and lower yields.

Part 2: Reaction Pathways & Logic

Mechanistic Flowchart

The following diagram illustrates the decision matrix between the high-risk direct route and the robust protected route.

G Start Starting Material: 2-Aminoethanesulfonyl Chloride HCl Base Addition of Base (Neutralization) Start->Base Direct Use Protection Strategy A: Protection (Phthalimide/Cbz) Start->Protection Recommended Path SelfPoly RISK: Self-Polymerization (Intermolecular Attack) Base->SelfPoly Room Temp / Slow Addition DirectCoupling Direct Coupling (Low Temp / Kinetic Control) Base->DirectCoupling -10°C / Excess Amine Product Target Product: N-(2-aminoethylsulfonyl)-4-benzylpiperidine DirectCoupling->Product Low Yield (<40%) ProtectedReagent Protected Sulfonyl Chloride (Stable Electrophile) Protection->ProtectedReagent Coupling Coupling with 4-Benzylpiperidine ProtectedReagent->Coupling Intermediate Intermediate: Protected Sulfonamide Coupling->Intermediate Deprotection Deprotection (Hydrazine or H2/Pd) Intermediate->Deprotection Deprotection->Product High Yield (>85%)

Caption: Mechanistic pathway comparison. The Protected Route avoids the self-polymerization trap inherent in the Direct Route.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Phthalimide Protection)

Recommended for library synthesis and scale-up.

Concept: The amine of the sulfonyl chloride is masked as a phthalimide. This renders the reagent stable and solely electrophilic. After coupling with 4-benzylpiperidine, the phthalimide is cleaved to reveal the primary amine.

Reagents
ReagentEquiv.Role
2-Phthalimidoethanesulfonyl chloride 1.0Electrophile (Protected)
4-Benzylpiperidine 1.1Nucleophile
Triethylamine (TEA) 1.5Base (Scavenger)
Dichloromethane (DCM) -Solvent (Anhydrous)
Hydrazine Hydrate 3.0Deprotection Agent
Step-by-Step Procedure
  • Coupling Reaction:

    • Charge a flame-dried round-bottom flask with 2-phthalimidoethanesulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine (1.5 equiv) followed by the slow, dropwise addition of 4-benzylpiperidine (1.1 equiv) dissolved in a minimal amount of DCM.

    • Note: The solution may turn slightly yellow. Maintain 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[2] The sulfonyl chloride spot should disappear.

  • Work-up (Intermediate):

    • Quench with water.[3][4][5] Extract the organic layer with DCM (3x).

    • Wash combined organics with 1N HCl (to remove excess piperidine/TEA), then saturated NaHCO₃, and finally Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Off-white solid (Phthalimide-protected sulfonamide).

  • Deprotection (Hydrazinolysis):

    • Dissolve the intermediate in Ethanol (0.1 M).

    • Add Hydrazine Hydrate (3.0 equiv).

    • Reflux the mixture for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to RT and filter off the solid phthalhydrazide byproduct.

    • Concentrate the filtrate.

    • Purification: The residue may require flash chromatography (DCM:MeOH:NH₄OH 90:10:1) to isolate the pure free amine.

Protocol B: The "Direct Kinetic" Route (HCl Salt)

Recommended ONLY for rapid prototyping when protection is not feasible.

Concept: This method relies on kinetic control . By keeping the temperature low and using the 4-benzylpiperidine as both nucleophile and base, we attempt to react the sulfonyl chloride before the aliphatic amine deprotonates and self-reacts.

Reagents
ReagentEquiv.Role
2-Aminoethanesulfonyl chloride HCl 1.0Reagent (Unstable Base)
4-Benzylpiperidine 2.2Nucleophile & Base
DCM / Acetonitrile -Solvent
Step-by-Step Procedure
  • Preparation:

    • Suspend 2-aminoethanesulfonyl chloride HCl (1.0 equiv) in anhydrous DCM at -10°C (Salt/Ice bath). Crucial: Do not add external base (TEA/DIPEA) yet.

  • Addition:

    • Dissolve 4-benzylpiperidine (2.2 equiv) in DCM.

    • Add this solution very slowly (dropwise over 30 mins) to the suspension at -10°C.

    • Mechanism:[1][5][6][7] The first equivalent of piperidine acts as the nucleophile attacking the sulfonyl chloride. The second equivalent traps the HCl byproduct. The low temperature suppresses the deprotonation of the reagent's ammonium group (

      
      ) by the piperidine (
      
      
      
      ).
  • Completion:

    • Stir at -10°C for 2 hours. Do not let it warm up significantly until the reaction is quenched.

    • Quench: Add dilute aqueous NaHCO₃.

  • Work-up:

    • Extract with DCM.[3]

    • Warning: The product is a primary amine. Do not wash with strong acid, or you will extract the product into the aqueous layer.

    • Wash with water and brine.[7] Dry and concentrate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Direct Route) Self-polymerization of reagent.Switch to Protocol A (Protected Route) .
Incomplete Reaction Hydrolysis of sulfonyl chloride.Ensure solvents are anhydrous; use fresh reagents.
Product stuck in Aqueous Product is amphoteric/basic.During work-up, keep aqueous phase pH > 12 to extract the amine product into organic solvent.
Impurity: Vinyl Sulfonamide Elimination of HCl (Beta-elimination).Avoid strong, non-nucleophilic bases (like DBU). Use the specific stoichiometry in Protocol A.

References

  • Synthesis of Sulfonyl Chlorides & Protection Strategies

    • Vertex AI Search Result 1.1: "A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives." (2025). 8[9][8]

    • Vertex AI Search Result 1.15: "Process for the preparation of 2-aminoethanesulfonyl azide...". Describes the necessity of protecting the amino group (e.g., with phthalic anhydride) before chlorination.[5] 5

  • Peptide & Sulfonamide Coupling Protocols

    • Vertex AI Search Result 1.5: "An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides." Discusses Fmoc-taurylsulfonyl chloride synthesis and coupling. 10

    • Vertex AI Search Result 1.8: "Synthesis of N-phthalimido β-aminoethanesulfonyl chlorides." 11[5][9][8][12]

  • 4-Benzylpiperidine Applications

    • Vertex AI Search Result 1.3: "Design and Synthesis of TASIN Analogs..." Describes sulfonylation of 4-benzylpiperidine derivatives. 13[9]

Sources

Preparation of Sulfonamide-Linked Peptidomimetics: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Sulfonamide Peptidomimetics

In the quest for novel therapeutics, peptidomimetics have emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among the various modifications, the replacement of the native amide bond with a sulfonamide linkage has garnered significant attention.[1][3] This substitution creates a peptidomimetic with a backbone that is resistant to proteolytic degradation, a critical advantage for developing viable drug candidates.[3] The sulfonamide moiety is a well-regarded amide isostere, possessing a similar tetrahedral geometry but with an additional hydrogen bond acceptor, which can lead to an increased polar surface area and potentially altered binding affinities.[1] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of sulfonamide-linked peptidomimetics, tailored for researchers and professionals in drug development.

Core Synthetic Strategies: A Tale of Two Phases

The synthesis of sulfonamide-linked peptidomimetics can be broadly categorized into two primary approaches: solid-phase synthesis and solution-phase synthesis. The choice between these methods depends on several factors, including the desired length of the peptidomimetic, the scale of the synthesis, and the required purity of the final product.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse for Library Generation

Solid-phase synthesis offers significant advantages in terms of ease of purification and the potential for automation and combinatorial library generation.[4][5] The growing peptide chain is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing.

A general workflow for the solid-phase synthesis of a sulfonamide-linked peptidomimetic is depicted below:

Solid-Phase Synthesis Workflow Resin Solid Support (Resin) AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 Couple_Sulfonamide Couple Amino Sulfonyl Chloride Deprotect1->Couple_Sulfonamide Formation of Sulfonamide Bond Elongate Elongate Peptide Chain (Standard SPPS Cycles) Couple_Sulfonamide->Elongate Cleave Cleavage from Resin & Side-Chain Deprotection Elongate->Cleave Purify Purification (HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Figure 1: General workflow for solid-phase synthesis of sulfonamide-linked peptidomimetics.

There are three main strategies for incorporating the sulfonamide linkage on a solid support:

  • The Building Block Approach: This involves the synthesis of a sulfonamide-containing amino acid monomer in solution, which is then incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS) coupling conditions.[4][5]

  • On-Resin Sulfonamide Formation: This strategy involves the reaction of a resin-bound N-terminal amine with a sulfonyl chloride in the presence of a base.[5] This method allows for the introduction of the sulfonamide linkage at any desired position in the peptide sequence.

  • On-Resin Sulfonamide Synthesis from a Sulfonamide: A sulfonamide peptide can be synthesized on the solid phase using a sulfonyl chloride, which is then further reacted to form a sulfonimidoyl chloride, followed by the addition of an amine.[5]

Solution-Phase Synthesis: The Classical Approach for Scalability

Solution-phase synthesis remains a valuable method, particularly for large-scale synthesis and for compounds that are not amenable to solid-phase techniques. While it can be more labor-intensive due to the need for purification after each step, it offers greater flexibility in terms of reaction conditions and the use of a wider range of reagents.

The fundamental reaction for forming a sulfonamide bond in solution is the nucleophilic attack of an amine on a sulfonyl chloride.[6] This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[6]

Solution-Phase Sulfonamide Formation Reactants R-SO₂Cl (Sulfonyl Chloride) R'-NH₂ (Amine) Reaction Nucleophilic Attack + HCl Elimination Reactants:f0->Reaction Reactants:f1->Reaction Product R-SO₂-NH-R' (Sulfonamide) Reaction->Product Base Base (e.g., Pyridine, TEA) Reaction->Base Neutralizes HCl

Figure 2: General reaction scheme for solution-phase sulfonamide bond formation.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Sulfonamide-Linked Dipeptide Mimetic

This protocol details the on-resin formation of a sulfonamide linkage between two amino acid residues.

Materials and Reagents:

Reagent/MaterialSupplierGrade
Rink Amide ChemMatrix ResinSigma-Aldrich0.4-0.6 mmol/g
Fmoc-L-PhenylalanineOakwood Chemical>99%
Fmoc-L-Alanine-OHOakwood Chemical>99%
Dansyl ChlorideSigma-Aldrich>99%
HBTUChem-Impex>99%
DIPEAAcros Organics>99.5%
PiperidineFisher ScientificACS Grade
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich99%

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell Rink Amide resin (100 mg, 0.05 mmol) in DMF for 30 minutes.

    • Couple Fmoc-L-Phenylalanine (4 eq) using HBTU (4 eq) and DIPEA (8 eq) in DMF for 2 hours.

    • Confirm coupling completion with a negative Kaiser test.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Sulfonamide Bond Formation:

    • Dissolve Dansyl chloride (3 eq) in anhydrous DCM.

    • Add the Dansyl chloride solution to the resin, followed by DIPEA (5 eq).

    • Shake the reaction mixture at room temperature for 12 hours.

    • Wash the resin with DCM, DMF, and DCM.

  • Peptide Elongation (Optional):

    • For further elongation, couple the next Fmoc-protected amino acid using standard SPPS conditions.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate the crude peptidomimetic in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.[7][8]

Protocol 2: Solution-Phase Synthesis of a Simple Sulfonamide

This protocol describes the synthesis of N-benzyl-4-toluenesulfonamide.

Materials and Reagents:

Reagent/MaterialSupplierGrade
p-Toluenesulfonyl chlorideSigma-Aldrich>98%
BenzylamineAcros Organics99%
PyridineFisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous
1M Hydrochloric AcidFisher Scientific
Saturated Sodium BicarbonateFisher Scientific
BrineFisher Scientific
Anhydrous Magnesium SulfateFisher Scientific

Procedure:

  • Reaction Setup:

    • Dissolve benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.5 eq) to the stirred solution.[6]

  • Sulfonyl Chloride Addition:

    • Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[6]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water to yield the pure sulfonamide.

  • Characterization:

    • Confirm the structure and purity of the product by NMR and mass spectrometry.[7][8]

Characterization and Analysis

The successful synthesis of sulfonamide-linked peptidomimetics requires rigorous characterization to confirm the identity and purity of the final product.

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight of the desired product.[7]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including the presence of the sulfonamide linkage and the stereochemistry of the molecule.[7][8]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound and is used for purification.[4][5]
Fourier-Transform Infrared Spectroscopy (FT-IR) Confirms the presence of the sulfonamide functional group through characteristic vibrational bands.[7]

Conclusion and Future Perspectives

The incorporation of sulfonamide linkages into peptide backbones represents a robust strategy for the development of novel peptidomimetic drug candidates with enhanced metabolic stability. Both solid-phase and solution-phase methodologies offer versatile routes to these valuable compounds. As our understanding of the structural and biological implications of this modification grows, so too will the application of sulfonamide-linked peptidomimetics in addressing a wide range of therapeutic targets.

References

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry. Available at: [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation - Diva-Portal.org. Available at: [Link]

  • Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Solid-phase peptide synthesis. RSC Publishing. Available at: [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sulfonimidamides as bioisosteres in peptide-based drug discovery - Chemspace. Available at: [Link]

  • Synthesis of peptidomimetics containing aryl sulfonamide motif. a... - ResearchGate. Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antiproliferative activity of sulfonamide-based peptidomimetic calpain inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]

  • Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Examples sulfonamide containing derivatives used for exploring its potential TS-character. - ResearchGate. Available at: [Link]

  • EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Solid and Solution phase peptide synthesis PPT.pptx - Slideshare. Available at: [Link]

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Application Note: Reagents and Protocols for Deprotecting Beta-Aminoethanesulfonyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the dual nature of beta-aminoethanesulfonyl (Tau) intermediates: primarily as peptidomimetic building blocks (where the N-terminus requires deprotection) and secondarily as "Safety-Catch" protecting groups/linkers (where the sulfonyl moiety itself is cleaved).

Executive Summary

Beta-aminoethanesulfonyl (taurine-derived) intermediates are critical motifs in the synthesis of peptidosulfonamides (protease inhibitors, foldamers) and as "Safety-Catch" linkers in solid-phase synthesis. "Deprotection" in this context refers to two distinct chemical challenges depending on the researcher's objective:

  • Chain Elongation (Backbone Deprotection): Removing the N-terminal protecting group (Fmoc/Boc) from the beta-aminoethanesulfonyl unit to allow coupling of the next residue.

  • Moiety Cleavage (Safety-Catch Release): Removing the entire beta-aminoethanesulfonyl group via beta-elimination to release a free amine or carboxylic acid.

This guide provides authoritative protocols for both scenarios, ensuring high fidelity and preventing side reactions such as sulfonamide alkylation or premature elimination.

Scenario A: N-Terminal Deprotection (Chain Elongation)

Context: You are synthesizing a peptidosulfonamide (e.g., Fmoc-NH-CH2-CH2-SO2-NH-R) and need to expose the amine for the next coupling step.

Mechanism & Causality

Unlike standard peptide bonds, the sulfonamide backbone (-SO2-NH-) is highly electron-withdrawing, increasing the acidity of the sulfonamide proton (


). Standard deprotection bases can inadvertently deprotonate this nitrogen, leading to N-alkylation  during subsequent coupling steps if not carefully managed.
Reagent Selection Guide
Protecting GroupPrimary ReagentScavenger/AdditiveMechanismCritical Note
Fmoc 20% Piperidine in DMF 0.1 M HOBt Base-catalyzed

-elimination
Crucial: HOBt suppresses aspartimide formation and buffers the basicity to protect the sulfonamide backbone.
Boc 50% TFA in DCM Triisopropylsilane (TIPS) Acidolysis (

)
Sulfonamides are stable to TFA; ensure anhydrous conditions to prevent hydrolysis of sensitive side chains.
Trityl (Trt) 1% TFA in DCM TES (Triethylsilane) AcidolysisUsed for highly acid-sensitive linkers; generates stable trityl cation.
Protocol: Fmoc Removal from Tau-Intermediates

Standard Protocol for Solid-Phase or Solution Phase

  • Preparation: Dissolve the Fmoc-protected beta-aminoethanesulfonyl intermediate in DMF (0.1 M concentration).

  • Reagent Addition: Add an equal volume of 20% Piperidine / 0.1 M HOBt in DMF .

    • Why HOBt? It prevents side reactions on the sulfonamide nitrogen and reduces racemization of adjacent chiral centers (if present).

  • Reaction: Agitate at Room Temperature (RT) for 5 minutes , then drain/remove solvent. Repeat with fresh reagent for 15 minutes .

  • Monitoring: Use UV absorbance (290 nm) to monitor the release of the dibenzofulvene-piperidine adduct.

  • Wash: Wash extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine, which would poison the next coupling.

Scenario B: Cleavage of the Beta-Aminoethanesulfonyl Group (Safety-Catch)

Context: You are using the 2-aminoethanesulfonyl group as a protecting group or linker and need to remove it to release the free substrate.

Mechanism: Activation-Elimination

The beta-aminoethanesulfonyl group is extremely stable to acid and base. To cleave it, one must trigger a beta-elimination of vinyl sulfone (CH2=CH-SO2-). This requires converting the beta-amino group into a better leaving group (Quaternary Ammonium), activating the beta-protons for abstraction by a mild base.

Workflow Diagram (Activation & Cleavage)

SafetyCatch Start Protected Amine R-NH-SO2-CH2-CH2-NH2 Step1 Activation (Alkylation) Reagent: MeI or MeOTf Start->Step1 Methylation Intermed Activated Species [R-NH-SO2-CH2-CH2-N(+)Me3] Step1->Intermed Step2 Elimination (Base) Reagent: DIPEA or Na2CO3 Intermed->Step2 Beta-Elimination Product Released Amine R-NH2 Step2->Product Byproduct Vinyl Sulfone CH2=CH-SO2-... Step2->Byproduct

Caption: The "Safety-Catch" mechanism relies on quaternizing the amine to lower the pKa of the beta-protons, facilitating base-catalyzed elimination.

Protocol: Safety-Catch Cleavage
Step 1: Activation (Quaternization)
  • Dissolution: Dissolve the substrate in DMF or NMP .

  • Alkylation: Add Methyl Iodide (MeI) (10 equiv.) and DIPEA (2 equiv.).

    • Alternative: For faster activation, use Methyl Triflate (MeOTf) (Caution: Highly toxic).

  • Incubation: Stir at RT for 4–12 hours.

  • Verification: Monitor by LC-MS for the mass shift (+42 Da for trimethylation vs. protonated form).

Step 2: Elimination (Cleavage)
  • Buffer Exchange: Remove excess alkylating agent (crucial to prevent methylation of the released product). Evaporate or wash resin.[1][2][3][4]

  • Base Treatment: Treat with 5% Aqueous Na2CO3 or 5% DIPEA in DMF .

  • Reaction: Stir at RT for 1–4 hours. The vinyl sulfone byproduct is volatile or soluble and easily washed away.

  • Isolation: Acidify carefully if the product is an amine salt, or extract into organic solvent.

Comparative Analysis of Reagents

ReagentApplicationProsCons
Piperidine (20%) Fmoc RemovalStandard, fast, efficient.Can form adducts with electrophilic linkers.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Difficult Fmoc RemovalStronger base, drives difficult deprotections.Higher risk of aspartimide formation; can trigger premature elimination of activated sulfonyls.
Methyl Iodide (MeI) Safety-Catch ActivationRobust, inexpensive.Slow reaction; requires excess reagent.
TBAF (Tetrabutylammonium fluoride) SES Group RemovalSpecific for Silyl variants (2-trimethylsilylethanesulfonyl).Does NOT work for standard beta-aminoethanesulfonyl groups without silyl.

Troubleshooting & Critical Controls

  • Problem: Incomplete Fmoc deprotection.

    • Cause: Aggregation of the sulfonamide backbone via hydrogen bonding.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) with 1% DBU for short bursts (3 x 3 min).

  • Problem: Premature cleavage of the sulfonyl linker.

    • Cause: The beta-amino group was accidentally alkylated during a previous step, making it labile to piperidine.

    • Solution: Ensure the beta-amine is protected (e.g., Boc) until the final cleavage step is desired.

  • differentiation: Do not confuse Beta-Aminoethanesulfonyl with SES (2-Trimethylsilylethanesulfonyl) . SES is cleaved by Fluoride (TBAF), whereas Beta-Aminoethanesulfonyl requires Alkylation + Base.

References

  • Synthesis of Beta-Aminoethanesulfonyl Building Blocks

    • Brouwer, A. J., et al. (2002). "An Efficient Synthesis of N-Protected β-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides." Synthesis, 11, 1579–1584.[5][6]

  • Safety-Catch Linker Strategy

    • Backes, B. J., & Ellman, J. A. (1999). "An Alkanesulfonamide 'Safety-Catch' Linker for Solid-Phase Synthesis."[7][8] Journal of Organic Chemistry, 64(7), 2322–2330.

  • General Sulfonamide Deprotection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for SES and Sulfonyl cleavage conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 4-Benzylpiperidine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center with troubleshooting guides and FAQs for crystallization methods for 4-benzylpiperidine sulfonamides.

As a distinct class of molecules, 4-benzylpiperidine sulfonamides present unique crystallization challenges due to their structural characteristics: a polar sulfonamide group capable of strong hydrogen bonding, a basic piperidine nitrogen, and a nonpolar benzyl moiety. This guide provides practical, experience-driven solutions to common issues encountered during the crystallization of these compounds.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, offering both immediate remedies and long-term strategic solutions.

Q1: My 4-benzylpiperidine sulfonamide is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This typically occurs when the solution's temperature is above the melting point of the solute-solvent eutectic mixture or when high levels of impurities are present, depressing the melting point.[1][3] Oiled-out products are often impure and can be difficult to handle.[1][2]

Immediate Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% volume increase) to decrease the supersaturation level.[1] Allow this less concentrated solution to cool much more slowly.

  • Induce Nucleation: If redissolving is difficult, try scratching the inside of the flask at the oil-solvent interface with a glass rod.[1][3] The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cooled solution to template the growth of the desired crystal form.[1][3]

Long-Term Strategy:

  • Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is well below the melting point of your compound.[3] If the compound melts in the hot solvent rather than dissolving, the solvent is inappropriate.

  • Change the Solvent System: The current solvent may be too nonpolar or too polar. Switch to a different solvent or, more effectively, a co-solvent system.[3] For 4-benzylpiperidine sulfonamides, ethanol-water, isopropanol-water, or acetone-hexane mixtures are often successful.[1] The goal is to find a system where solubility is high at elevated temperatures but low at room temperature.[1]

Q2: No crystals are forming, even after the solution has cooled completely. What is the problem?

A2: The lack of crystal formation is typically due to one of two primary reasons: the solution is not sufficiently supersaturated, or it is supersaturated but nucleation has not been initiated.[1]

Solutions:

  • Excess Solvent: This is the most common cause of crystallization failure.[4][5] If too much solvent was used, the solution will not become saturated upon cooling.[1]

    • Remedy: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or air.[4] Once the volume is reduced, allow it to cool again.

  • Failed Nucleation: The solution may be in a metastable supersaturated state where the energy barrier for crystal nucleation has not been overcome.[1]

    • Remedy: Induce crystallization by vigorously scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[1]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.[1] Refer to the solvent selection guide in the FAQ section.

Q3: My product formed an amorphous powder, not distinct crystals. How can I fix this?

A3: The formation of an amorphous solid indicates that the compound "crashed out" of solution too rapidly.[3] This rapid precipitation prevents the molecules from aligning into an ordered, low-energy crystal lattice.[3]

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor.[3] Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth or paper towels.[1][3] Only after it has reached ambient temperature should you use an ice bath to maximize the yield.[3]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a "good" solvent. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid.[3] This controlled, gradual decrease in solubility promotes slower, more ordered crystal growth.[3]

Q4: I am observing different crystal forms (polymorphism) between batches. How can I ensure consistency?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[6][7] These different forms arise from variations in intermolecular interactions, particularly the hydrogen bonding patterns of the sulfonamide group (e.g., forming dimers or chain-like catemers).[6][8] Polymorphs can have different physical properties, including solubility and stability, making control essential for reproducible results.[7]

Control Strategies:

  • Standardize All Conditions: Strictly control every parameter of the crystallization process: solvent choice, concentration, cooling rate, agitation speed, and final temperature. Even minor deviations can favor the formation of a different polymorph.[3]

  • Implement Seeding: This is the most robust method for controlling polymorphism. By introducing a seed crystal of the desired polymorph into a supersaturated solution, you provide a template that directs crystallization towards that specific form.[3]

  • Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can directly influence which polymorph is energetically favored.[3] Experiment with a range of solvents to identify the one that consistently produces the desired form.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

Crystallization_Troubleshooting start Crude Product in Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success oiling_out Product Oils Out observe->oiling_out Failure no_crystals No Crystals Form observe->no_crystals Failure amorphous Amorphous Powder observe->amorphous Failure sol_oil 1. Re-heat & add more solvent 2. Cool slower 3. Change solvent system oiling_out->sol_oil sol_none 1. Evaporate excess solvent 2. Scratch flask or add seed crystal 3. Cool in ice bath no_crystals->sol_none sol_amorphous 1. Re-dissolve 2. Cool MUCH slower (insulate flask) 3. Use solvent/anti-solvent method amorphous->sol_amorphous

Caption: A decision tree for troubleshooting common crystallization failures.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 4-benzylpiperidine sulfonamides?

A1: There is no single universal solvent, but the molecular structure provides clear guidance. The molecule has both nonpolar (benzyl ring) and polar (sulfonamide, piperidine N-H) regions, making solvents of intermediate polarity or co-solvent mixtures highly effective.[5][9]

  • Good Starting Points: Alcohols like ethanol and isopropanol are excellent choices.[1][9] They can solvate both the polar and nonpolar parts of the molecule. Often, using them as aqueous mixtures (e.g., 95% ethanol or 70% isopropanol) provides an ideal polarity balance.[1][9][10]

  • Solvent/Anti-Solvent Systems: This technique offers great control.

    • Good Solvents (High Solubility): Acetone, Ethanol, Isopropanol, Dichloromethane (DCM).

    • Anti-Solvents (Low Solubility): Water, Hexane, Heptane, Diethyl Ether.

    • A common pairing is dissolving the compound in acetone and slowly adding water or hexane as the anti-solvent until turbidity is observed.[3]

Q2: How much solvent should I use?

A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[1][4] Using excessive solvent is a primary reason for low product yield, as a significant amount of the compound will remain dissolved even after cooling.[1][4] It is best practice to add the hot solvent portion-wise to the crude solid until complete dissolution is just achieved.[1]

Q3: My solution is colored. How can I remove colored impurities?

A3: If your crude product yields a colored solution, activated charcoal can be used for decolorization.

  • After dissolving your compound in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.[1]

  • Briefly bring the mixture back to a boil.

  • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal before allowing the clear filtrate to cool.[1]

Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-benzylpiperidine sulfonamide in an Erlenmeyer flask with a stir bar or boiling chip. Add a small amount of the chosen solvent (e.g., 95% ethanol) and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.[1]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1] This prevents premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[1][3] Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal recovery.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[3][11]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature to remove residual solvent.[3]

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.[3]

  • Addition of Anti-Solvent: With constant swirling or stirring, add the "anti-solvent" (e.g., deionized water or hexane) dropwise.[3]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3] This indicates the point of saturation has been reached.

  • Crystal Growth: Stopper the flask and set it aside undisturbed. Crystals should form as the solution slowly equilibrates. If needed, cooling in an ice bath can increase the yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the solvent/anti-solvent mixture (or just the anti-solvent) as the cold wash liquid.

Data Presentation

Table 1: Common Solvents for Sulfonamide Crystallization
SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good anti-solvent. Often used in combination with alcohols.[1][9]
Ethanol4.378Excellent starting point. Good balance of polarity. Often used as 95% aqueous solution.[4][9]
Isopropanol3.982Similar to ethanol, effective for many sulfonamides, often in aqueous mixtures.[1][10]
Acetone5.156Good "strong" solvent for dissolving crude product in anti-solvent methods.[9]
Dichloromethane3.140Useful as a "good" solvent, but its volatility can be a challenge.
Toluene2.4111Can be used, but generally less effective for this class of compounds unless the sulfonamide is highly nonpolar.
Hexane / Heptane0.1 / 0.169 / 98Excellent anti-solvents to use with more polar solvents like acetone or ethyl acetate.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (URL: )
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: )
  • Troubleshooting common issues in sulfonamide synthesis reactions - Benchchem. (URL: )
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (URL: [Link])

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (URL: [Link])

  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (URL: [Link])

  • Experiment 3 Notes - Chemistry LibreTexts. (URL: [Link])

  • Oiling Out in Crystallization - Mettler Toledo. (URL: [Link])

  • Experiment 3 Crystallization - Bellevue College. (URL: [Link])

  • Solved: consider a crystallization of sulfanilamide in | Chegg.com. (URL: [Link])

  • Sulfonamide purification process - Google P

Sources

Technical Support Center: Removing Unreacted 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for challenges related to the purification of crude reaction mixtures containing 4-benzylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate common and complex separation scenarios. Our focus is on not just what to do, but why a particular method is scientifically sound and likely to succeed in your specific context.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-benzylpiperidine that I should consider for purification?

Understanding the fundamental properties of 4-benzylpiperidine is the first step in designing an effective purification strategy. These properties dictate its behavior in different solvent systems and on various stationary phases.

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₇NThe presence of a basic nitrogen atom is the most critical feature for acid-base extraction techniques.[1][2][3]
Molar Mass 175.27 g/mol This moderate molecular weight makes it suitable for standard purification techniques like column chromatography and distillation.[3][4]
Boiling Point 279 °C (lit.)Its high boiling point suggests that distillation is a viable purification method, especially for large-scale reactions, provided the desired product is significantly more volatile or non-volatile.[1][2][5]
pKa (Predicted) 10.58 ± 0.10The relatively high pKa indicates that it is a moderately strong base. This allows for its efficient protonation with dilute acids (e.g., 1M HCl), making it highly water-soluble for extraction from an organic phase.[1][2][5]
Solubility Moderately soluble in polar organic solvents (ethanol, methanol, dichloromethane), limited solubility in water.Its good solubility in common organic solvents means it will likely reside in the organic phase during an initial extraction. Its limited water solubility in its free-base form is key to separating it from water-soluble impurities.[6]
Appearance Clear colorless to yellow viscous liquidIts liquid state at room temperature simplifies handling during liquid-liquid extractions and column chromatography.[1][2][5]
Q2: My desired product is sensitive to acid. How can I remove 4-benzylpiperidine without using an acid wash?

This is a common and critical challenge. When your product's stability is compromised by acidic conditions, alternative strategies are necessary.

  • Quenching with an Electrophile: If your product is stable to electrophiles, you can add a reagent that selectively reacts with the unreacted amine. For instance, adding a small amount of an acid chloride or anhydride (that doesn't interfere with your product) can convert the 4-benzylpiperidine into a neutral amide. This amide will have different chromatographic properties and can be more easily separated by column chromatography.

  • Chromatography with a Modified Mobile Phase: You can often achieve separation on silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the streaking of the basic 4-benzylpiperidine and allowing for better separation from your desired compound.

  • Use of a Scavenger Resin: Amine-scavenging resins are solid-supported reagents designed to react with and bind primary and secondary amines. You can simply stir the crude reaction mixture with the resin, then filter it off, effectively removing the 4-benzylpiperidine.

Troubleshooting Purification Challenges

Issue 1: Persistent Emulsion During Acid-Base Extraction

Emulsions are a frequent frustration in liquid-liquid extractions, appearing as a stubborn, milky layer between the organic and aqueous phases that prevents clean separation.[7]

Causality: Emulsions are stabilized by substances that have some solubility in both the organic and aqueous phases, acting as surfactants.[8] In the context of removing 4-benzylpiperidine, this can be exacerbated by high concentrations of the amine salt at the interface or the presence of other amphiphilic impurities. Vigorous shaking is a primary cause of stable emulsions.[7][9]

Troubleshooting Protocol: Breaking an Emulsion
  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own with time.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[7][8] This increases the ionic strength of the aqueous layer, forcing non-polar components into the organic phase and helping to break the emulsion.[8]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion slowly with a glass rod.[10] Avoid vigorous shaking.

  • Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes disrupt the emulsion by altering the viscosities and interfacial tension of the liquids.[7][9]

  • Filtration: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.[11]

  • Centrifugation: If available, centrifuging the mixture is often a highly effective method for separating the layers.[7]

Issue 2: 4-Benzylpiperidine Co-elutes with My Product During Column Chromatography

Co-elution occurs when the polarity of your desired product and 4-benzylpiperidine are too similar for effective separation on a standard silica gel column.

Causality: 4-Benzylpiperidine, while basic, has a significant non-polar character due to the benzyl group. If your product has a similar polarity, they will travel down the column at a similar rate.

Optimization Workflow for Chromatographic Separation

Caption: Decision workflow for resolving co-elution issues.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Removing 4-Benzylpiperidine

This method is ideal when your desired product is stable to dilute acid. The principle is to convert the basic amine into a water-soluble salt, which can then be extracted into an aqueous layer.[12][13][14]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Initial Wash (Optional): If the reaction was conducted in a water-miscible solvent like THF or methanol, it's good practice to first dilute the mixture with your extraction solvent and wash with water or brine to remove the bulk of the water-miscible solvent.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and gently rock or invert the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation. [7]

  • Separation: Allow the layers to separate. The top layer will be the organic phase (unless a chlorinated solvent like DCM is used, in which case it will be the bottom layer). The protonated 4-benzylpiperidine hydrochloride salt will be in the aqueous layer.[13][14]

  • Draining: Drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction with 1M HCl two more times to ensure complete removal of the amine.[13]

  • Neutralization and Back-Washing: To remove any residual acid from the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.

Protocol 2: Quenching with an Amine Scavenger

This protocol is useful when your product is sensitive to aqueous workups or when you want to avoid liquid-liquid extractions altogether.

Step-by-Step Methodology:

  • Solvent Selection: Ensure your crude reaction mixture is dissolved in a solvent in which your product is soluble but that does not react with the scavenger resin (e.g., DCM, THF, or toluene).

  • Resin Addition: Add an appropriate amine-scavenging resin (e.g., a resin functionalized with isocyanate or sulfonyl chloride) to the solution. A typical loading is 2-4 equivalents relative to the amount of unreacted 4-benzylpiperidine.

  • Agitation: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine, but it typically ranges from 1 to 16 hours.

  • Monitoring: Monitor the disappearance of 4-benzylpiperidine by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield your purified product.

Visualization of Purification Logic

G cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Troubleshooting CrudeMixture Crude Reaction Mixture (Product + Unreacted 4-Benzylpiperidine) ProductStability Assess Product Stability (Acid/Base/Heat) CrudeMixture->ProductStability AcidStable Product is Acid-Stable ProductStability->AcidStable Yes AcidSensitive Product is Acid-Sensitive ProductStability->AcidSensitive No Distillation Distillation (High Boiling Point Reactant) ProductStability->Distillation Product is Volatile AcidBaseExtraction Acid-Base Extraction (Protocol 1) AcidStable->AcidBaseExtraction Chromatography Column Chromatography AcidSensitive->Chromatography Quenching Chemical Quenching / Scavenging (Protocol 2) AcidSensitive->Quenching Emulsion Emulsion Formation AcidBaseExtraction->Emulsion CoElution Co-elution Chromatography->CoElution Emulsion->AcidBaseExtraction Apply Troubleshooting (Salting out, etc.) CoElution->Chromatography Optimize Eluent / Stationary Phase

Caption: Overview of the decision-making process for purification.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • NIST. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Benzyl piperidine. Retrieved from [Link]

  • Wikipedia. (2023). 4-Benzylpiperidine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Sulfonyl and Amine Groups with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among these, the sulfonyl (specifically within sulfonamides) and amine groups are prevalent, yet their infrared (IR) spectral signatures can be a source of confusion if not approached systematically. This guide provides an in-depth, objective comparison of the IR spectroscopic features of sulfonyl and amine groups, grounded in the principles of vibrational spectroscopy and supported by practical, field-proven methodologies.

The Vibrational Basis for Differentiation: A Tale of Two Bonds

Infrared spectroscopy probes the vibrational modes of molecules. The energy absorbed at specific frequencies corresponds to the stretching or bending of chemical bonds. The key to distinguishing sulfonyl and amine groups lies in the distinct nature of their primary vibrating bonds: the S=O of the sulfonyl group and the N-H of the amine group.

  • Sulfonyl Group (SO₂): The sulfonyl group's spectral identity is dominated by the strong dipole moment of the sulfur-oxygen double bonds. These bonds undergo coupled stretching vibrations, resulting in two highly characteristic and intense absorption bands. The electronic environment, such as being part of a sulfonamide, influences the precise location of these peaks.

  • Amine Group (NH): The amine group's IR signature is defined by the vibrations of the nitrogen-hydrogen bond. The number of N-H bonds directly dictates the number of stretching peaks observed, providing a clear method to distinguish between primary, secondary, and tertiary amines.[1][2][3] These N-H stretching bands are typically found in a less cluttered region of the spectrum compared to the sulfonyl peaks.

Head-to-Head Spectral Comparison: Sulfonyl vs. Amine Peaks

The most effective way to differentiate these functional groups is to know where to look in the spectrum and what to look for. The following table summarizes the key IR absorption bands.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & AppearanceKey Diagnostic Feature
Sulfonyl (in Sulfonamides) Asymmetric S=O Stretch1370 - 1335Strong, SharpTwo distinct, strong peaks in the fingerprint region.[4][5]
Symmetric S=O Stretch1170 - 1155Strong, Sharp
**Primary Amine (R-NH₂) **Asymmetric N-H Stretch3500 - 3300Medium, Sharp (Pair)A pair of peaks in the high-frequency region.[1][3]
Symmetric N-H Stretch3400 - 3250Medium, Sharp (Pair)
N-H Scissoring (Bend)1650 - 1580Medium to Strong, BroadA broad peak that confirms the presence of an NH₂ group.[1]
Secondary Amine (R₂NH) N-H Stretch3500 - 3300Weak to Medium, SharpA single, sharp peak in the high-frequency region.[1][3][6]
N-H Wag910 - 665Medium to Strong, BroadA broad out-of-plane bending vibration.[1]
Tertiary Amine (R₃N) --No N-H vibrationsAbsence of peaks in the 3500-3300 cm⁻¹ region.[1][2]

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

To ensure the data is reliable, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) has become the dominant sampling technique for solid and liquid samples due to its minimal sample preparation and high reproducibility.[7][8][9]

Objective: To obtain a high-quality, artifact-free IR spectrum of a solid organic compound for functional group identification.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Background Acquisition (The Self-Validating Zero):

    • Action: With the ATR crystal clean and free of any sample, collect a background spectrum (typically 16-32 scans).

    • Causality: The background scan measures the IR absorption of the atmosphere (CO₂ and H₂O) and the instrument's optical bench. By ratioing the sample spectrum against this background, these environmental interferences are computationally removed, ensuring the final spectrum is solely that of the sample.[10]

  • Sample Application and Contact:

    • Action: Place a small amount of the solid sample onto the diamond crystal, ensuring it completely covers the crystal's sampling area.

    • Action: Lower the pressure anvil and apply firm, consistent pressure.

    • Causality: ATR relies on an "evanescent wave" that penetrates a few microns into the sample at the point of contact.[9] Good contact is critical for a strong, high-quality signal. Inconsistent pressure can lead to poor reproducibility.

  • Sample Spectrum Acquisition:

    • Action: Collect the sample spectrum using the same number of scans as the background.

    • Causality: Using the same acquisition parameters ensures that the noise levels in the sample and background spectra are comparable, leading to a better signal-to-noise ratio in the final spectrum.

  • Cleaning and Verification:

    • Action: Thoroughly clean the ATR crystal and pressure anvil with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Causality: Prevents cross-contamination between samples. After cleaning, it is good practice to run a "clean" scan to ensure no residue from the previous sample remains.

Experimental Workflow Diagram:

G ATR-FTIR Experimental Workflow cluster_prep 1. Preparation cluster_acq 2. Sample Acquisition cluster_post 3. Post-Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B Ensures clean baseline C Apply Sample to Crystal B->C D Apply Consistent Pressure C->D Ensures good contact E Acquire Sample Spectrum D->E Collects sample data F Clean Crystal & Anvil E->F G Process & Analyze Spectrum F->G Prepare for next sample H Interpret Functional Groups G->H Final Data G start Begin with Full Spectrum region_NH Examine 3500-3300 cm⁻¹ Region start->region_NH region_SO2 Examine 1400-1100 cm⁻¹ Region start->region_SO2 q_peaks How many peaks? region_NH->q_peaks two_peaks Two Peaks Present q_peaks->two_peaks Two one_peak One Peak Present q_peaks->one_peak One no_peaks No Peaks Present q_peaks->no_peaks None region_bend Examine 1650-1580 cm⁻¹ Region two_peaks->region_bend conclusion_sec Result: Secondary Amine (NH) one_peak->conclusion_sec conclusion_ter Result: Tertiary or No Amine no_peaks->conclusion_ter q_SO2 Two strong, sharp peaks at ~1350 & ~1160 cm⁻¹? region_SO2->q_SO2 yes_SO2 Sulfonyl Group Present q_SO2->yes_SO2 Yes no_SO2 Sulfonyl Group Absent q_SO2->no_SO2 No conclusion_sulfonyl Result: Sulfonyl (SO₂) Present yes_SO2->conclusion_sulfonyl q_bend Broad peak present? region_bend->q_bend yes_bend Confirms Primary Amine q_bend->yes_bend Yes no_bend Primary Amine Unlikely q_bend->no_bend No conclusion_pri Result: Primary Amine (NH₂) yes_bend->conclusion_pri

Caption: A decision tree for the systematic identification of amine and sulfonyl groups.

By cross-referencing findings from different spectral regions—for instance, confirming a suspected primary amine by locating both the dual N-H stretch and the N-H scissoring bend—researchers can achieve a high degree of confidence in their structural assignments. This self-validating approach is the hallmark of rigorous scientific analysis.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • Bitesize Bio. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • MDPI. (2022, May 14). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). ATR-FTIR Spectroscopy Principles Explained. Retrieved from [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

  • De Gruyter. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]

  • ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • PubMed. (1963, June). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Bioisosteric Replacement of Ethylamine Linkers in SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethylamine linker (–CH₂CH₂NH–) is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical spacer in GPCR ligands, kinase inhibitors, and biogenic amine analogs. However, its high conformational flexibility (rotational entropy penalty) and high basicity (pKa ~10.0–10.7) frequently lead to suboptimal drug-like properties, including rapid oxidative metabolism, poor membrane permeability, and off-target hERG channel inhibition.

This guide analyzes three high-impact bioisosteric strategies to replace ethylamine linkers: rigidification (cyclopropanes), polarity modulation (oxetanes), and electronic tuning (fluorination). We provide comparative performance metrics and validated experimental protocols to guide Structure-Activity Relationship (SAR) decisions.

Strategic Analysis of Bioisosteres

Rigidification: The Cyclopropane Linker

Replacing the flexible ethyl chain with a cyclopropane ring restricts bond rotation, reducing the entropic cost of binding. This strategy is particularly effective when the bioactive conformation requires a specific dihedral angle (e.g., trans-cyclopropylamines in LSD1 inhibitors).

  • Mechanism: Freezes the C–C bond rotation; blocks metabolic oxidation at the

    
    -carbon.
    
  • Key Application: Tranylcypromine derivatives (LSD1/KDM1A inhibitors).[1][2]

  • Trade-off: Can introduce chirality challenges; synthesis is more complex than simple alkylation.

Polarity & pKa Modulation: The Oxetane Linker

The 3-aminooxetane moiety is a powerful surrogate for the ethylamine or propyl group. The oxetane oxygen acts as an intramolecular hydrogen bond acceptor and an electron-withdrawing group (inductive effect).

  • Mechanism: The oxygen atom lowers the pKa of the adjacent amine by 2.5–3.0 log units (from ~10 to ~7.0–7.5), reducing lysosomal trapping and improving passive permeability.

  • Solubility: The high polarity of the oxetane ring significantly improves aqueous solubility compared to gem-dimethyl or cycloalkyl analogs.

  • Metabolic Stability: Oxetanes are generally metabolically stable and block the "soft spot" of alkyl chain oxidation.

Electronic Tuning: Fluorinated Ethylamines

Introduction of fluorine atoms at the


-position (e.g., 2-fluoroethylamine or 2,2-difluoroethylamine) exploits the "gauche effect" and strong electronegativity of fluorine.
  • Mechanism: Each

    
    -fluorine atom reduces amine pKa by approximately 1.7 units .[3]
    
  • hERG Mitigation: Reducing basicity is a primary strategy to lower affinity for the hERG potassium channel, thereby reducing cardiotoxicity risks.

Comparative Performance Metrics

The following table synthesizes data from multiple SAR campaigns (e.g., ALDH1A inhibitors, GPCR ligands) to compare the physicochemical impact of ethylamine replacements.

MetricEthylamine (Reference)trans-Cyclopropylamine3-Aminooxetane2-Fluoroethylamine
Structure -CH2-CH2-NH--CH(CH2)CH-NH-Oxetan-3-yl-NH--CH2-CHF-NH-
Basicity (pKa) ~10.5~9.0–9.5~7.3 ~8.8
LogD (pH 7.4) High (Reference)+0.2 to +0.5 (More Lipophilic)-1.0 to -1.5 (More Polar) -0.3 (Slightly Polar)
Metabolic Stability (t1/2) Low (< 15 min)High (> 60 min)High (> 60 min) Medium (30-45 min)
hERG Inhibition High RiskModerate RiskLow Risk Low Risk
Conformational Bias None (Flexible)Fixed (Rigid)Puckered/RigidGauche Preference

Data Insight: In ALDH1A inhibitor studies, replacing a flexible alkyl amine with a 3-aminooxetane increased microsomal half-life (


) from 2.7 min to >60 min while maintaining nanomolar potency (IC50 = 320 nM).

Decision Framework for Linker Selection

Use this logic flow to select the optimal bioisostere based on your lead compound's specific liabilities.

Bioisostere_Decision_Tree Start Identify Ethylamine Liability Metab Problem: Metabolic Instability (Rapid Clearance) Start->Metab hERG Problem: hERG Toxicity (High Basicity) Start->hERG Potency Problem: Low Potency (Entropic Penalty) Start->Potency Cyclo Strategy: Rigidification (Cyclopropane/Cyclobutane) Metab->Cyclo Block Alpha-Oxidation Oxetane Strategy: Polarity/pKa Modulation (3-Aminooxetane) Metab->Oxetane Remove Lipophilic Spots hERG->Oxetane Lower pKa (~3 units) Fluoro Strategy: Electronic Tuning (Beta-Fluorination) hERG->Fluoro Lower pKa (~1.7 units) Potency->Cyclo Lock Bioactive Conformation

Figure 1: Decision tree for selecting ethylamine bioisosteres based on specific ADMET liabilities.

Experimental Protocol: Synthesis of 3-Aminooxetane Linkers

The installation of a 3-aminooxetane linker is best achieved via Reductive Amination of oxetan-3-one. This method is superior to nucleophilic substitution (SN2) on 3-iodooxetane due to the low reactivity of the strained ring toward direct displacement.

Protocol: Reductive Amination of Oxetan-3-one

Objective: Synthesize a secondary amine linker R-NH-Oxetane from a primary amine R-NH2.

Reagents:

  • Primary Amine substrate (

    
     equiv)
    
  • Oxetan-3-one (

    
    
    
    
    equiv) [Commercially available or prepared via DMSO/TFAA oxidation]
  • Sodium triacetoxyborohydride (STAB,

    
    ) (
    
    
    
    equiv)
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
       atmosphere, dissolve the Primary Amine  (
      
      
      
      equiv) in anhydrous DCM (
      
      
      M concentration).
    • Add Oxetan-3-one (

      
       equiv).
      
    • Critical Step: If the amine is a salt (e.g., HCl), add

      
       equiv of Triethylamine (TEA). If the reaction is sluggish, add 
      
      
      
      equiv of Acetic Acid to activate the ketone.
    • Stir at room temperature for 30–60 minutes. (Monitor by LCMS for imine formation; oxetane imines can be unstable, so proceed quickly).

  • Reduction:

    • Cool the mixture to

      
       (ice bath).
      
    • Add

      
        (
      
      
      
      equiv) portion-wise over 5 minutes.
    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Note: Oxetanes are acid-sensitive. Avoid strong acid workups or prolonged exposure to acidic silica gel.

  • Purification:

    • Purify via flash column chromatography using a gradient of MeOH in DCM (often 0–10%). For basic amines, use 1%

      
       in the eluent to prevent streaking.
      
Synthesis Workflow Diagram

Synthesis_Workflow Amine Primary Amine (R-NH2) Imine Imine Intermediate (Unstable) Amine->Imine + Oxetan-3-one DCM, AcOH (cat) Ketone Oxetan-3-one Ketone->Imine Product 3-Aminooxetane (R-NH-Oxetane) Imine->Product + NaBH(OAc)3 0°C to RT

Figure 2: Reductive amination workflow for installing the 3-aminooxetane bioisostere.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition. [Link]

  • Stepan, A. F., et al. (2011).

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry. [Link]
    
  • Mullard, A. (2012). "Oxetanes: A square deal for drug designers?" Nature Reviews Drug Discovery. [Link]

  • Costantino, G., et al. (2015).[1] "Further insights into the SAR of

    
    -substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry. [Link]
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Larsen, S. D., et al. (2023). "Applications of oxetanes in drug discovery and medicinal chemistry." Bioorganic & Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Benzylpiperidine and Phenylpiperidine Analogs: Structure, Synthesis, and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the piperidine ring serves as a cornerstone scaffold for a vast array of pharmacologically active compounds. Among its most prolific derivatives are the benzylpiperidine and phenylpiperidine analogs. While separated by a single methylene linker, the structural distinction between these two families imparts significant differences in conformational flexibility, synthesis, and ultimately, their interaction with biological targets. Phenylpiperidines, for instance, form the structural basis for potent opioid analgesics like pethidine and fentanyl.[1][2] Conversely, the benzylpiperidine motif is found in compounds with a wide range of activities, including stimulant, analgesic, and neuroprotective properties.[3][4][5][6]

This guide provides a comprehensive structural and pharmacological comparison of these two critical scaffolds. We will dissect their fundamental structural differences, explore key structure-activity relationships (SAR) at major neurological targets, and provide detailed experimental protocols for their characterization. This content is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical distinctions that guide the design of novel therapeutics based on these privileged structures.

Core Structural and Conformational Analysis

The defining difference between the two scaffolds is the linkage of the phenyl group to the piperidine ring. In phenylpiperidines, the phenyl ring is directly attached to a carbon of the piperidine ring, most commonly at the 4-position.[7] In benzylpiperidines, a methylene (-CH2-) group acts as a spacer between the two rings.

This seemingly minor difference has profound implications for the molecule's three-dimensional structure and flexibility.

  • Phenylpiperidines: The direct C-C bond restricts the rotation of the phenyl ring relative to the piperidine core. This creates a more rigid structure, which can be advantageous for locking the molecule into a specific, high-affinity binding conformation at a receptor site. The development of highly potent opioids like fentanyl relies on this structural rigidity.[1][8]

  • Benzylpiperidines: The methylene spacer introduces an additional rotatable bond, granting the benzyl group significantly more conformational freedom. This flexibility allows the molecule to adopt a wider range of spatial arrangements, potentially enabling interaction with multiple or different receptor subtypes. This can, however, come at an entropic cost upon binding.

G cluster_0 Core Structural Comparison Benzylpiperidine lbl_benzyl Benzylpiperidine (Flexible Methylene Spacer) Phenylpiperidine lbl_phenyl Phenylpiperidine (Direct, Rigid Linkage)

Caption: Benzylpiperidine vs. Phenylpiperidine core structures.

Comparative Pharmacological Profiles and SAR

The structural differences directly translate to distinct pharmacological profiles and structure-activity relationships. While both classes of compounds can be engineered to interact with a range of receptors, general trends have emerged.

Opioid Receptors (μ, κ, δ)

This is the most well-characterized area for phenylpiperidines, which form the basis of many synthetic opioids.[9]

  • Phenylpiperidines: The 4-phenylpiperidine scaffold is a classic μ-opioid receptor (MOR) pharmacophore.[10][11]

    • SAR: A tertiary amine on the piperidine nitrogen is crucial. Small alkyl groups (e.g., methyl in pethidine) or phenethyl groups (as in fentanyl) are optimal.[1] At the 4-position, an axial phenyl group is preferred for high MOR affinity. An equatorial ester or other acyl group at the 4-position further enhances potency.[12] The combination of these features in compounds like fentanyl results in potency 80-100 times that of morphine.[1][8]

  • Benzylpiperidines: While less common as traditional opioids, recent research has identified benzylpiperidine derivatives as potent ligands for opioid receptors, often with mixed-activity profiles.

    • SAR: A recent study highlighted benzylpiperidine derivatives as dual MOR agonists and sigma-1 receptor (σ1R) ligands.[5] In this series, substitutions on the benzyl ring and the nature of the substituent on the piperidine nitrogen were critical for modulating affinity and selectivity between MOR and σ1R. This dual-target engagement may offer a path to safer analgesics with reduced opioid-related side effects.[5]

Monoamine Transporters (DAT, NET, SERT)

Here, the benzylpiperidine scaffold has shown more pronounced activity, particularly as a dopamine reuptake inhibitor (DRI).

  • Benzylpiperidines: 2-Benzylpiperidine, an analog of methylphenidate, is a stimulant that acts as a DRI, though it is significantly less potent.[4] Derivatives with substitutions on the benzyl ring or modifications to the piperidine ring can dramatically increase potency. For example, α-keto-2-benzylpiperidine and its analogs are much more potent DRIs.[4]

  • Phenylpiperidines: While some phenylpiperidine-based opioids like pethidine exhibit monoamine reuptake inhibitor activity, this is often a secondary pharmacology.[7] However, dedicated structures like paroxetine, a selective serotonin reuptake inhibitor (SSRI), are based on a 3-substituted 4-phenylpiperidine core, demonstrating the scaffold's versatility.[13]

Sigma (σ) Receptors

Both scaffolds have been successfully utilized to develop high-affinity sigma receptor ligands.

  • SAR: For both classes, the substituent on the piperidine nitrogen is a key determinant of affinity and selectivity for σ1 vs. σ2 receptors.[14] Aralkyl groups (like phenethyl or substituted benzyl groups) often confer high affinity. A study of 1-aralkyl-4-benzylpiperidines found that the length and nature of the aralkyl chain could modulate the σ2/σ1 selectivity ratio over a wide range.[14] The more basic nature of the piperidine nitrogen in certain benzylpiperidine derivatives appears favorable for sigma receptor binding.[15]

G cluster_0 Structure-Activity Relationship (SAR) Hotspots Scaffold Core Scaffold (Benzyl- or Phenylpiperidine) N1 N1-Substituent (Piperidine Nitrogen) Scaffold->N1 C4 C4-Substituent (Piperidine Ring) Scaffold->C4 Aryl Aryl Ring Substituents (Phenyl/Benzyl Ring) Scaffold->Aryl N1_effect N1_effect N1->N1_effect Affects: Potency, Lipophilicity, Receptor Selectivity (μ vs σ), Metabolism C4_effect C4_effect C4->C4_effect Affects: Opioid Potency (axial vs equatorial), Target Class (Opioid vs SSRI) Aryl_effect Aryl_effect Aryl->Aryl_effect Affects: Affinity, Selectivity, Metabolic Stability

Caption: Key modification points governing SAR in piperidine analogs.

Experimental Data & Protocols

Objective comparison requires robust, quantitative data. The following table summarizes representative binding affinities for analogs from both classes at the μ-opioid receptor.

CompoundClassTargetBinding Affinity (Ki, nM)Reference
Pethidine (Meperidine) Phenylpiperidineμ-Opioid Receptor~200-500[1]
Fentanyl Phenylpiperidineμ-Opioid Receptor~1-2[2]
Compound 52 Benzylpiperidineμ-Opioid Receptor56.4[5]
2-Benzylpiperidine BenzylpiperidineDopamine Transporter6,360[4]

Data are compiled from multiple sources and represent approximate values for comparative purposes.

Detailed Experimental Protocols

The generation of reliable binding and functional data is paramount. Below are detailed, standard methodologies for key assays.

Protocol 1: Radioligand Competition Binding Assay for μ-Opioid Receptor (MOR) Affinity

This protocol determines a compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from the receptor.

Causality: The principle is competitive inhibition. A higher affinity test compound will displace the radioligand at a lower concentration. The Ki value is a measure of this affinity, independent of radioligand concentration.

Materials:

  • Cell Membranes: HEK293 or CHO cells stably expressing the human μ-opioid receptor (hMOR).[16]

  • Radioligand: [³H]DAMGO (a high-affinity, selective MOR agonist).

  • Non-specific Ligand: Naloxone (a high-concentration opioid antagonist to determine non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Fluid & Counter.

Methodology:

  • Preparation: Thaw hMOR-expressing cell membranes on ice. Dilute to a final protein concentration of 5-20 µ g/well in ice-cold Assay Buffer. Prepare serial dilutions of the test compound (e.g., benzylpiperidine or phenylpiperidine analog).

  • Assay Plate Setup (96-well plate):

    • Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]DAMGO (final concentration ~1-5 nM), and 100 µL of the diluted membrane suspension.[17]

    • Non-specific Binding (NSB): Add 50 µL Naloxone (final concentration 10 µM), 50 µL [³H]DAMGO, and 100 µL of membrane suspension.

    • Competition Binding: Add 50 µL of test compound dilution, 50 µL [³H]DAMGO, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation.[17][18]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[18]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start: Prepare Reagents (Membranes, Ligands, Buffers) setup Set up 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Competition Wells start->setup incubate Incubate Plate (e.g., 60 min at 30°C) setup->incubate filter Terminate via Rapid Filtration (Wash away unbound ligand) incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: 1. Calculate Specific Binding 2. Determine IC50 3. Calculate Ki (Cheng-Prusoff) count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This assay measures the functional consequence of receptor binding: G-protein activation. It is a direct measure of agonism.

Causality: Agonist binding to a G-protein coupled receptor (GPCR) like MOR causes a conformational change that promotes the exchange of GDP for GTP on the associated Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins and can be quantified.

Materials:

  • Cell Membranes: hMOR-expressing membranes.

  • Agonists: Test compounds and a full agonist positive control (e.g., DAMGO).

  • Reagents: [³⁵S]GTPγS, GDP, Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • All other materials as in Protocol 1.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and DAMGO in Assay Buffer containing GDP (final concentration ~10 µM). Thaw and dilute membranes in Assay Buffer.

  • Assay Plate Setup: To each well, add:

    • 50 µL of test compound/control.

    • 50 µL of cell membrane suspension (10-20 µg protein).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.[17]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[17]

  • Termination & Filtration: Terminate and filter as described in Protocol 1.

  • Quantification: Quantify bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Subtract basal binding (no agonist) from all values.

    • Plot the stimulated binding against the log concentration of the agonist.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist control (DAMGO).

G cluster_0 GPCR Signaling Pathways Ligand Agonist (Benzyl/Phenylpiperidine) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gαi/o Protein (GDP-bound) Receptor->G_Protein Activation Arrestin β-Arrestin Receptor->Arrestin Recruitment (Measured in Arrestin Assay) G_Active Gαi/o-GTP (Active) G_Protein->G_Active GDP -> GTP (Measured in GTPγS Assay) Downstream_G G-Protein Signaling (e.g., ↓cAMP) Analgesia G_Active->Downstream_G Downstream_Arr Arrestin Signaling (Internalization, etc.) Side Effects Arrestin->Downstream_Arr

Caption: Canonical vs. β-Arrestin signaling at the μ-opioid receptor.

Conclusion

The structural dichotomy between benzylpiperidine and phenylpiperidine analogs provides a compelling case study in medicinal chemistry. The rigid framework of the 4-phenylpiperidine scaffold has been expertly exploited to create highly potent and selective μ-opioid receptor agonists, culminating in cornerstone analgesics like fentanyl. The inherent flexibility of the benzylpiperidine scaffold, however, offers a broader pharmacological canvas. This has led to the discovery of compounds with diverse activities, from CNS stimulants to multi-target ligands that simultaneously engage opioid and sigma receptors.[5]

For the drug development professional, the choice between these scaffolds is a strategic one. If the goal is to optimize binding to a well-defined pocket where rigidity is paramount, the phenylpiperidine core is a validated starting point. If the objective is multi-target engagement or the exploration of new pharmacological space, the conformational adaptability of the benzylpiperidine scaffold may prove more advantageous. Understanding these fundamental structural and pharmacological differences is essential for the rational design of the next generation of piperidine-based therapeutics.

References

  • Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • Geng, J., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Slideshare. (n.d.). Opiod Structure Activity Relationship. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers. Retrieved from [Link]

  • PubMed. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]

  • Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved from [Link]

  • PubMed. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PNAS. (n.d.). a model explaining structure-activity relationships of opiate agonists and antagonists. Retrieved from [Link]

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